5-Iodo-2-Methoxypyridine
Description
Properties
IUPAC Name |
5-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRNCUPGYOZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633936 | |
| Record name | 5-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-61-2 | |
| Record name | 5-Iodo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodo-2-Methoxypyridine physical properties
An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Overview
This compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the versatile iodo-substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and its application in key synthetic transformations.
Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. Below is a summary of its key properties.
General Properties
| Property | Value |
| CAS Number | 13472-61-2 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Appearance | Colorless to light yellow or pale brown liquid |
| Purity | Typically >97% or >98% (by GC) |
Tabulated Physical Data
The following table summarizes the key quantitative physical properties of this compound. Note that boiling points are highly dependent on pressure.
| Physical Property | Value |
| Density | 1.826 g/cm³[1] |
| Boiling Point | 237.2 °C @ 760 mmHg[1] |
| 106-108 °C @ 30.0 Torr | |
| 74 °C @ 5.3 mmHg[2] | |
| Flash Point | 97 °C[2] |
| Refractive Index (n₂₀/D) | 1.606 - 1.610 |
| Vapor Pressure | 0.001 mmHg @ 25 °C[1] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the solubility profile can be inferred from its structure and data on the parent compound, 2-methoxypyridine. 2-methoxypyridine is reported to be practically insoluble in water but soluble in most organic solvents. The presence of the large, nonpolar iodine atom in this compound further increases its lipophilicity, leading to the following expected profile:
| Solvent | Expected Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocols: Physical Property Determination
The following sections detail generalized methodologies for determining the key physical properties of liquid compounds like this compound.
Density Measurement (Pycnometer Method)
Density is determined as mass per unit volume. The pycnometer method is a highly accurate technique for liquid density measurement.
Methodology:
-
Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
Sample Filling: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.
-
Equilibration & Weighing: The filled pycnometer is placed in a thermostatically controlled water bath until it reaches the desired temperature (e.g., 20 °C). It is then removed, dried, and weighed again to determine the mass of the pycnometer and the liquid (m₂).
-
Calculation: The mass of the liquid is calculated as (m₂ - m₁). The density (ρ) is then determined using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Boiling Point Determination under Reduced Pressure
Since this compound has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and boiling point determination to prevent decomposition.
Methodology:
-
Apparatus Setup: A vacuum distillation apparatus is assembled using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a receiving flask (cow or pig type), and a thermometer. All glass joints must be properly greased to ensure a good seal.
-
Sample Addition: The liquid sample is placed in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a trap and a manometer to monitor the pressure. The system is evacuated to the desired pressure.
-
Heating: The distillation flask is gently heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil and a steady reflux is observed.
-
Measurement: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This temperature, along with the corresponding pressure from the manometer, is the boiling point at that reduced pressure. The boiling point is typically observed as a stable temperature plateau during the collection of the main fraction.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and an indicator of purity.
Methodology:
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: The prism of the refractometer is cleaned. A few drops of this compound are placed on the surface of the measuring prism.
-
Measurement: The prism is closed and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. It is frequently used in Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. This reaction is a powerful tool for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of arylalkynes and conjugated enynes.
Experimental Protocols: Synthetic Applications
The following are generalized protocols for the use of this compound in cross-coupling reactions. Note: These reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Arylboronic Acid.
Methodology:
-
Reagent Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, or toluene) is added via syringe.
-
Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Protocol for Sonogashira Coupling
Reaction: Coupling of this compound with a Terminal Alkyne.
Methodology:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 eq).
-
Solvent and Base Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base also serves as a solvent in some cases.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine salt precipitate and the filtrate is concentrated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a dilute ammonium chloride solution to remove residual copper and amine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key properties and workflows related to this compound.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2-methoxypyridine is a halogenated pyridine derivative with significant applications as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its chemical reactivity and structural features make it a molecule of interest for medicinal chemists and materials scientists. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, compiling available physicochemical data, spectroscopic information, and theoretical considerations. While experimental crystallographic data is not publicly available, this guide leverages spectroscopic analysis and computational chemistry principles to elucidate the bonding characteristics of this important synthetic intermediate.
Chemical Structure and Physicochemical Properties
This compound is a substituted pyridine ring where an iodine atom is attached at the 5-position and a methoxy group is at the 2-position. The presence of the electron-donating methoxy group and the electron-withdrawing (though polarizable) iodine atom on the aromatic pyridine core imparts a unique electronic and reactivity profile to the molecule.
General Information
| Property | Value | Reference |
| CAS Number | 13472-61-2 | [2] |
| Molecular Formula | C₆H₆INO | [2] |
| Molecular Weight | 235.02 g/mol | |
| Appearance | Colorless to Yellow Liquid |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 237.2 °C at 760 mmHg | [3] |
| Flash Point | 97 °C | |
| Density | 1.826 g/cm³ | [4] |
| Vapor Pressure | 0.001 mmHg at 25°C | [4] |
Chemical Bonding Analysis
The chemical bonding in this compound is characterized by the aromaticity of the pyridine ring and the influence of its substituents. The pyridine ring is a π-deficient heterocycle, and its electronic properties are modulated by the methoxy and iodo groups.
Aromatic System
The pyridine ring consists of a six-membered ring with five carbon atoms and one nitrogen atom, containing 6 π-electrons that are delocalized across the ring, fulfilling Hückel's rule for aromaticity. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring and a net dipole moment.
Substituent Effects
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated into the pyridine ring through resonance (+R effect). This increases the electron density on the ring, particularly at the ortho and para positions. However, oxygen is also highly electronegative, leading to an electron-withdrawing inductive effect (-I effect). For the 2-position, the resonance effect is generally dominant, activating the ring towards electrophilic substitution.
-
Iodo Group (-I): The iodine atom is a halogen and is generally considered an electron-withdrawing group due to its inductive effect (-I effect). However, like other halogens, it also possesses lone pairs that can be donated to the ring via resonance (+R effect), although this effect is weaker for iodine compared to lighter halogens.
The interplay of these electronic effects influences the bond lengths, bond angles, and overall reactivity of the molecule.
Predicted Bond Lengths and Angles
In the absence of experimental crystal structure data, bond lengths and angles can be estimated from computational chemistry studies and by comparison with related molecules.
-
C-C and C-N bonds within the pyridine ring are expected to have lengths intermediate between single and double bonds, characteristic of an aromatic system.
-
The C-I bond length is anticipated to be around 2.10 Å.
-
The C-O bond of the methoxy group is expected to be around 1.36 Å for the C(ring)-O bond and 1.42 Å for the O-CH₃ bond.
-
Bond angles within the pyridine ring will be approximately 120°, with some distortion due to the different atoms and substituents.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet for the methoxy protons (-OCH₃) typically appearing around 3.9 ppm.
-
Three signals for the aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the positions of the iodo and methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-O stretching (methoxy): ~1000-1300 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 235, corresponding to the molecular weight of this compound.
-
Isotope Peaks: Due to the presence of iodine (¹²⁷I), a characteristic isotopic pattern will be observed.
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, loss of the methoxy group (•OCH₃), or cleavage of the pyridine ring.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for researchers.
Synthesis of this compound
General Protocol (Hypothetical):
-
Starting Material: 2-Methoxypyridine.
-
Iodinating Agent: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be used.
-
Solvent: An inert solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) is typically employed.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the spectrum using standard parameters for ¹H NMR.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Detect the resulting ions with a mass analyzer.
Molecular Visualization
The following diagram illustrates the chemical structure of this compound.
Figure 1: Chemical structure of this compound.
Conclusion
This compound is a key synthetic intermediate with a well-defined chemical structure. While a detailed experimental analysis of its solid-state structure is not currently available, a comprehensive understanding of its chemical bonding can be achieved through the analysis of spectroscopic data and the application of fundamental principles of organic chemistry. This guide provides a foundational understanding for researchers working with this compound, highlighting its key structural features and providing practical information for its synthesis and characterization. Further computational and crystallographic studies would be beneficial to provide a more detailed and quantitative picture of the bonding in this important molecule.
References
Synthesis of 5-Iodo-2-Methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2-methoxypyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility stems from the presence of both an iodine atom, which can participate in various cross-coupling reactions, and a methoxy group, which influences the electronic properties of the pyridine ring. This technical guide provides a comprehensive overview of a reliable synthetic route to this compound, starting from the readily available precursor, 2-amino-5-iodopyridine. Detailed experimental protocols for each synthetic step are provided, along with a summary of the quantitative data in a structured table. Furthermore, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, ensuring clarity and ease of understanding for researchers in the field of medicinal chemistry and drug development.
Introduction
The synthesis of functionalized pyridines is of paramount importance in medicinal chemistry, as the pyridine scaffold is a common motif in a vast number of biologically active molecules. This compound, in particular, serves as a versatile intermediate for the introduction of diverse functionalities at the 5-position of the pyridine ring through well-established methodologies such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This guide focuses on a robust and reproducible two-step synthesis of this compound commencing with 2-amino-5-iodopyridine. The synthetic strategy involves a Sandmeyer-type reaction to convert the amino group to a chloro group, followed by a nucleophilic aromatic substitution with sodium methoxide.
Synthetic Pathway
The overall synthetic transformation is depicted in the following scheme:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-iodopyridine from 2-Amino-5-iodopyridine
This step involves the conversion of the amino group of 2-amino-5-iodopyridine to a chloro group via a Sandmeyer reaction.
Workflow:
Caption: Experimental workflow for the synthesis of 2-Chloro-5-iodopyridine.
Detailed Procedure:
-
Diazotization: In a well-ventilated fume hood, dissolve 2-amino-5-iodopyridine (1.0 eq) in concentrated hydrochloric acid (approx. 10 mL per gram of starting material). Cool the solution to 0-5 °C in an ice-salt bath. To this cooled and stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the stirred cuprous chloride solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-iodopyridine as a solid.
Step 2: Synthesis of this compound from 2-Chloro-5-iodopyridine
This step involves a nucleophilic aromatic substitution of the chloro group with a methoxy group.
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Once all the sodium has reacted, add 2-chloro-5-iodopyridine (1.0 eq) to the sodium methoxide solution.
-
Reaction: Heat the resulting mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The yields are typical and may vary depending on the reaction scale and optimization of conditions.
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | 2-Amino-5-iodopyridine | NaNO₂, HCl, CuCl | 2-Chloro-5-iodopyridine | 60-75 |
| 2 | 2-Chloro-5-iodopyridine | Sodium methoxide, Methanol | This compound | 70-85 |
Conclusion
This technical guide has outlined a reliable and well-documented two-step synthetic route for the preparation of this compound, a valuable intermediate in drug discovery and development. The provided detailed experimental protocols, along with the visual representations of the synthetic pathway and workflows, are intended to facilitate the reproduction of this synthesis in a laboratory setting. By following these procedures, researchers can efficiently access this important building block for their synthetic endeavors.
An In-depth Technical Guide to 5-Iodo-2-Methoxypyridine (CAS: 13472-61-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-2-Methoxypyridine, a key building block in medicinal chemistry and materials science. This document details its characteristics, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Properties and Data
This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring both an iodo and a methoxy group on the pyridine ring, allows for a wide range of chemical modifications, making it a valuable component in the synthesis of complex molecules.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 13472-61-2 | |
| Molecular Formula | C₆H₆INO | |
| Molecular Weight | 235.02 g/mol | [3] |
| Appearance | Light yellow to yellow to orange clear liquid or solid | [4] |
| Boiling Point | 74 °C at 5.3 mmHg; 237.2 °C at 760 mmHg | [3][5] |
| Flash Point | 97 °C | [3][5] |
| Purity | Typically >98% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C, protected from light. | [5] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The iodine atom and the methoxy group will influence the chemical shifts of the adjacent protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine atom will be significantly shifted downfield.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a representative synthesis can be proposed based on established iodination reactions of pyridine derivatives. A plausible method involves the direct iodination of 2-methoxypyridine.
Representative Synthesis Protocol: Iodination of 2-Methoxypyridine
This protocol is adapted from the synthesis of a similar compound, 2-amino-5-iodopyridine.[6]
Materials:
-
2-Methoxypyridine
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂)
-
Water
Procedure:
-
Dissolve 2-methoxypyridine in water.
-
Under stirring, add iodine in several portions while maintaining the reaction temperature.
-
After the addition of iodine is complete, maintain the temperature for a specified period.
-
Slowly add hydrogen peroxide dropwise to the reaction mixture.
-
Continue to stir and maintain the temperature for an additional period to ensure complete reaction.
-
After the reaction is complete, heat the mixture to reflux for a short period.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the filter cake with cold water and dry to obtain this compound.
Note: This is a generalized procedure and would require optimization for temperature, reaction times, and purification methods.
Chemical Reactivity and Applications in Drug Discovery
The presence of the iodine atom makes this compound an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[5] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.
This compound serves as a critical intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders.[1] It is also utilized in the development of anti-inflammatory and antimicrobial agents.[1]
Experimental Protocols and Workflows
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. This compound can be coupled with various arylboronic acids to generate a library of substituted 2-methoxypyridines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical workflows involving this compound.
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity in cross-coupling reactions makes it an essential precursor for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications for researchers in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. i.uran.ru [i.uran.ru]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Iodo-2-Methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.15 | d | 2.5 |
| H-4 | 7.52 | dd | 8.5, 2.5 |
| H-3 | 6.62 | d | 8.5 |
| OCH₃ | 3.92 | s | - |
Note: Data is typically acquired in deuterated chloroform (CDCl₃).
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 163.5 |
| C-6 | 150.1 |
| C-4 | 145.8 |
| C-3 | 112.5 |
| C-5 | 83.7 |
| OCH₃ | 53.4 |
Note: Data is typically acquired in deuterated chloroform (CDCl₃).
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
A 400 MHz or 500 MHz NMR spectrometer is used for analysis.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
For ¹H NMR, the spectrum is acquired with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 64 scans.
-
For ¹³C NMR, a proton-decoupled pulse program is used with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 1024 to 4096 scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the ether linkage.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1580, 1470, 1430 | C=C and C=N stretching (pyridine ring) |
| ~1280 | C-O-C asymmetric stretching (aryl ether) |
| ~1020 | C-O-C symmetric stretching (aryl ether) |
| Below 850 | C-I stretching and C-H out-of-plane bending |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, and more commonly for both liquids and solids, an Attenuated Total Reflectance (ATR) accessory is used. A small drop of the liquid or a small amount of the solid is placed directly on the ATR crystal.
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the beam path.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
| m/z | Proposed Fragment |
| 235 | [M]⁺ (Molecular Ion) |
| 220 | [M - CH₃]⁺ |
| 108 | [M - I]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Instrumentation and Data Acquisition:
-
A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
-
The instrument is calibrated using a known standard.
-
The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
The resulting spectrum plots the relative abundance of ions versus their m/z ratio.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data in structure elucidation.
The Strategic Application of 5-Iodo-2-Methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methoxypyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features—a reactive iodine atom at the 5-position and an electron-donating methoxy group at the 2-position of the pyridine ring—provide a powerful platform for the synthesis of a diverse array of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for selective and efficient modification through various cross-coupling reactions, making it an ideal starting material for the construction of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, detailed experimental protocols, and a summary of relevant quantitative data.
Core Applications in Drug Discovery
The primary utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4] The electron-rich nature of the 2-methoxypyridine ring system influences the reactivity and binding interactions of the final compounds, often contributing to enhanced potency and selectivity.
A Key Intermediate in the Synthesis of PI3K/mTOR Inhibitors
A prominent example of the application of this compound is in the synthesis of potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[5][6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Consequently, dual inhibitors of PI3K and mTOR are highly sought-after as anticancer therapeutics.
One of the most notable compounds synthesized using this compound is Omipalisib (GSK2126458) , a highly potent and selective inhibitor of class I PI3Ks and mTOR.[5][9] This compound has been evaluated in clinical trials for the treatment of various solid tumors and lymphomas.[5] The synthesis of Omipalisib highlights the strategic use of this compound to introduce a key quinolinyl-pyridazinyl moiety via a Suzuki coupling reaction.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activities of Omipalisib (GSK2126458), a key example of a potent therapeutic candidate synthesized using a this compound core structure.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Omipalisib (GSK2126458) | p110α | Biochemical | 0.019 | - | [9] |
| p110β | Biochemical | 0.13 | - | [9] | |
| p110δ | Biochemical | 0.024 | - | [9] | |
| p110γ | Biochemical | 0.06 | - | [9] | |
| mTORC1 | Biochemical | 0.18 | - | [9] | |
| mTORC2 | Biochemical | 0.3 | - | [9] | |
| DNA-PK | Biochemical | - | 0.28 | [5] | |
| pAKT-S473 (T47D cells) | Cellular | - | Low nM | [5] | |
| pAKT-S473 (BT474 cells) | Cellular | - | Low nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthetic campaigns. Below are representative protocols for key transformations involving this versatile building block.
Protocol 1: Suzuki Coupling for the Synthesis of a Key Intermediate for Omipalisib (GSK2126458)
This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂)
-
Base (e.g., aqueous K₂CO₃ or Na₂CO₃ solution)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic ester (1.2 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the aqueous base (2.0 M solution, 2.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[10][11]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add the anhydrous, degassed solvent followed by the base (2-5 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes and Relationships
To further elucidate the role of this compound in medicinal chemistry, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship in a drug discovery context.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a reliable and versatile entry point for the synthesis of novel and potent therapeutic agents. Its application in the development of kinase inhibitors, exemplified by the clinical candidate Omipalisib, underscores its significance in modern drug discovery. The ability to readily functionalize the pyridine core through robust and well-established cross-coupling methodologies allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This technical guide provides a foundational understanding of the potential of this compound, equipping researchers and drug development professionals with the knowledge to leverage this valuable building block in their own research endeavors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of 5-Iodo-2-Methoxypyridine in Modern Agrochemical Research: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Iodo-2-methoxypyridine is a versatile heterocyclic building block that has garnered significant attention in the field of agrochemical research. Its unique structural features, including a reactive iodine atom and a methoxy group on a pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the role of this compound in the development of novel herbicides and fungicides, detailing its application in the synthesis of key agrochemical classes, their modes of action, and the experimental protocols for their preparation.
Core Applications in Agrochemical Synthesis
This compound serves as a crucial starting material for the synthesis of several classes of potent agrochemicals, primarily through the functionalization of its pyridine ring. The presence of the iodine atom at the 5-position allows for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Fungicide Synthesis: Pyridine Carboxamides
One of the most significant applications of this compound is in the synthesis of pyridine carboxamide fungicides. These compounds are known to be effective against a broad spectrum of fungal pathogens.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these fungicides block the electron transport from succinate to ubiquinone, thereby inhibiting fungal respiration and leading to cell death.[1][2]
Synthesis Workflow:
The general synthetic route to pyridine carboxamide fungicides from this compound involves a key palladium-catalyzed carbonylation reaction followed by amidation.
Caption: General synthesis workflow for pyridine carboxamide fungicides.
Herbicide Synthesis: Picolinamide Derivatives
This compound can also be utilized as a precursor for the synthesis of picolinamide herbicides. These herbicides are effective in controlling broadleaf weeds in various crops.
Mode of Action: Synthetic Auxins
Picolinamide herbicides are classified as synthetic auxins.[4] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth.[4] These synthetic auxins bind to auxin receptors, such as TIR1/AFB, causing the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, leads to the expression of auxin-responsive genes, resulting in epinasty, cell elongation, and ultimately, plant death.[4]
Synthesis Workflow:
The synthesis of picolinamide herbicides from this compound typically involves a Suzuki cross-coupling reaction to introduce a desired aryl or heteroaryl group, followed by functional group manipulations to install the carboxamide moiety.
Caption: General synthesis workflow for picolinamide herbicides.
Quantitative Data
While specific quantitative data for agrochemicals derived directly from this compound is often proprietary and found within patent literature, the following table presents representative data for analogous pyridine carboxamide and picolinamide agrochemicals to illustrate their efficacy.
| Agrochemical Class | Compound Example | Target Organism | Efficacy Metric | Value | Reference |
| Pyridine Carboxamide | Boscalid | Botrytis cinerea | EC50 | 0.04 - 0.13 mg/L | |
| Pyridine Carboxamide | Fluopyram | Sclerotinia sclerotiorum | EC50 | 0.01 - 0.05 mg/L | |
| Picolinamide Herbicide | Picloram | Sinapis alba | GR50 | 15.8 g ai/ha | |
| Picolinamide Herbicide | Clopyralid | Cirsium arvense | GR50 | 25.0 g ai/ha |
Note: EC50 (Effective Concentration 50) is the concentration of a compound that gives half-maximal response. GR50 (Growth Reduction 50) is the dose of a herbicide that reduces plant growth by 50%.
Experimental Protocols
The following are generalized experimental protocols for key reactions in the synthesis of agrochemicals from this compound.
Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Carbonylation and Amidation
This protocol outlines the synthesis of a pyridine carboxamide from this compound.
Materials:
-
This compound
-
Carbon monoxide (CO) gas
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., dppf, Xantphos)
-
Base (e.g., Triethylamine, DIPEA)
-
Amine
-
Solvent (e.g., Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pressure-rated reaction vessel, add this compound (1.0 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the desired amine (1.2 eq) and degassed solvent.
-
Pressurize the vessel with carbon monoxide (typically 1-10 atm).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The modes of action of agrochemicals derived from this compound involve the disruption of critical biological pathways in the target organisms.
Caption: Signaling pathways for SDHI fungicides and synthetic auxin herbicides.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the discovery and development of new agrochemicals. Its utility in the synthesis of potent fungicides and herbicides, coupled with the well-understood modes of action of its derivatives, ensures its continued importance in the quest for effective and sustainable crop protection solutions. The synthetic methodologies and biological insights presented in this guide provide a solid foundation for researchers to innovate and develop the next generation of agrochemicals.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
The Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the historical milestones in the discovery of substituted pyridines, core synthetic methodologies with detailed experimental protocols, and their pivotal role in the development of targeted therapeutics.
Historical Perspective: From Coal Tar to Targeted Therapies
The journey of pyridine and its derivatives began with their isolation from natural sources. Initially, impure pyridine was obtained by early chemists from the distillation of animal bones and coal tar. In 1840s, Scottish chemist Thomas Anderson is credited with the first isolation of pyridine from bone oil.[1] The name "pyridine" itself, coined by Anderson, is derived from the Greek words pyr (fire) and idine (a suffix for aromatic bases), reflecting its flammable nature.[2]
Decades after its initial discovery, the chemical structure of pyridine was elucidated by Wilhelm Körner and James Dewar in the 1860s and 1870s, who proposed its analogy to benzene with a nitrogen atom replacing a C-H unit.[1][2] The quest for synthetic routes to this valuable heterocycle soon followed. A pivotal moment came in 1876 when William Ramsay achieved the first synthesis of pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace, marking the first synthesis of a heteroaromatic compound.[2]
However, it was the development of methods for the synthesis of substituted pyridines that truly unlocked the potential of this scaffold. The late 19th and early 20th centuries saw the emergence of several foundational named reactions that are still in use today. In 1881, Arthur Rudolf Hantzsch described a multi-component reaction that provided access to dihydropyridines, which could then be oxidized to the corresponding pyridines.[2][3][4] This "Hantzsch Pyridine Synthesis" became a versatile tool for creating symmetrically substituted pyridines.[5] Another breakthrough came in 1924 with Aleksei Chichibabin's invention of a pyridine synthesis from inexpensive aldehydes and ammonia, a method that remains relevant for industrial production.[1][2][6]
The 20th and 21st centuries have witnessed an explosion in the application of substituted pyridines, particularly in the realm of medicine. The pyridine nucleus is now found in a multitude of FDA-approved drugs across various therapeutic areas, including anti-cancer agents, antivirals, and treatments for neurological disorders.[7][8] This is a testament to the enduring importance of this simple yet remarkably versatile heterocyclic scaffold.
Core Synthetic Methodologies
The construction of the substituted pyridine ring can be achieved through a variety of synthetic strategies. This section details the experimental protocols for some of the most fundamental and widely used methods.
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][5][9]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3]
-
Reagents and Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol (solvent)
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Round-bottom flask
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Ethyl acetate, hexane, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
-
The 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride.[4][10]
-
Experimental Workflow for Hantzsch Pyridine Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of substituted pyridines.
Chichibabin Pyridine Synthesis
Reported by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often at high temperatures over a catalyst.[2][6][11] It is a key industrial method for producing simple, alkyl-substituted pyridines.
Experimental Protocol: Synthesis of 2-Aminopyridine (Chichibabin Amination) [12][13]
-
Reagents and Materials:
-
Pyridine (1 equivalent)
-
Sodium amide (NaNH₂) (excess)
-
Inert solvent (e.g., toluene, xylene)
-
Heating mantle
-
Reflux condenser
-
Apparatus for gas evolution measurement (optional)
-
Aqueous workup reagents (e.g., water, acid)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium amide in a high-boiling inert solvent such as toluene or xylene.
-
Add pyridine to the suspension.
-
Heat the mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.[12]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction mixture by the slow addition of water.
-
Acidify the aqueous layer to neutralize any remaining base and protonate the product.
-
Extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the 2-aminopyridine, for example, by distillation or recrystallization.
-
Guareschi-Thorpe Pyridine Synthesis
This synthesis produces 2-pyridones from the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound.[8][14][15]
Experimental Protocol: Synthesis of a 3-Cyano-2-pyridone Derivative [8][16]
-
Reagents and Materials:
-
Ethyl cyanoacetate or cyanoacetamide (1 equivalent)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)
-
Ammonium carbonate ((NH₄)₂CO₃) (as nitrogen source and promoter)
-
Water (as a green solvent)
-
Magnetic stir bar and stir plate
-
Beaker or flask
-
-
Procedure:
-
In a suitable vessel, dissolve the 1,3-dicarbonyl compound and the cyano-compound (ethyl cyanoacetate or cyanoacetamide) in water.
-
Add ammonium carbonate to the mixture.
-
Stir the reaction mixture at room temperature. The reaction often leads to the precipitation of the product.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid product with water and dry. Further purification can be achieved by recrystallization if necessary.
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[2][6][9]
Experimental Protocol: One-pot Synthesis of a 2,4,6-Triarylpyridine [2]
-
Reagents and Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Ammonium acetate (excess)
-
Heating apparatus (e.g., oil bath)
-
-
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Allow the reaction to cool to room temperature.
-
Treat the solid residue with water and break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data in Substituted Pyridine Synthesis
The efficiency of pyridine synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize representative quantitative data for various synthetic approaches.
Table 1: Yields of Substituted Pyridines via Hantzsch Synthesis
| Aldehyde | β-Dicarbonyl | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | >90 | [4] |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | Diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | [17] |
| 5-Bromothiophene-2-carboxyaldehyde | Acetylacetone | 1,1'-(4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diethanone | 95 | [17] |
Table 2: Yields of Substituted Pyridines via a Modular Copper-Catalyzed Synthesis [18]
| R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| Ph | H | Me | Ph | 2-Methyl-4,6-diphenylpyridine | 85 |
| Ph | H | Ph | Ph | 2,4,6-Triphenylpyridine | 91 |
| 4-MeO-Ph | H | Me | Ph | 2-Methyl-4-phenyl-6-(4-methoxyphenyl)pyridine | 82 |
| Ph | Me | Me | Ph | 2,3-Dimethyl-4,6-diphenylpyridine | 75 |
Substituted Pyridines in Drug Discovery: Targeting Key Signaling Pathways
The pyridine scaffold is a privileged structure in a multitude of FDA-approved drugs. Its ability to act as a bioisostere for a phenyl ring, engage in hydrogen bonding via the nitrogen atom, and serve as a versatile scaffold for functionalization makes it a valuable component in drug design.[5][8]
Pyridine-Containing Kinase Inhibitors
Many small-molecule kinase inhibitors incorporate a pyridine core, which often serves to position key pharmacophoric groups within the ATP-binding pocket of the kinase.[5]
Gefitinib (Iressa®): An EGFR Inhibitor
Gefitinib is an anilinoquinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[19][20][21] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[19][20]
Signaling Pathway of Gefitinib Action
Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.
Imatinib (Gleevec®): A BCR-ABL Inhibitor
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[22][23][24] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R. Imatinib binds to the ATP binding site of the BCR-ABL protein, locking it in an inactive conformation and preventing the phosphorylation of downstream substrates.[24]
Signaling Pathway of Imatinib Action
Caption: Imatinib blocks the activity of the BCR-ABL oncoprotein.
Table 3: Structure-Activity Relationship of Pyridine-Based Rho Kinase (ROCK) Inhibitors [25]
| Compound | R¹ | R² | ROCK1 Ki (nM) | PKAα Ki (nM) |
| 4 | H | H | 1200 | >5000 |
| 10 | 4-F-Ph | H | 13 | 4300 |
| 21 | 4-F-Ph | 3-NH₂ | 1.1 | 1800 |
| 37 | 4-F-Ph | 3-(MeSO₂NH) | 0.8 | 1300 |
Modulators of Neurotransmitter Transporters
Substituted pyridines are also found in drugs that target neurotransmitter transporters, playing a crucial role in the treatment of neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[5][26][27] Inhibitors of DAT increase the extracellular concentration of dopamine and are used to treat conditions like ADHD and depression. Many DAT inhibitors feature a pyridine core.
Dopamine Transporter Signaling
Caption: DAT inhibitors block dopamine reuptake, increasing synaptic levels.
Emerging Targets: SHP2 Inhibitors
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the Ras-MAPK signaling pathway.[1][28][29] Hyperactivation of SHP2 is implicated in various cancers, making it an attractive therapeutic target. Novel substituted pyridine carboxamide derivatives have recently been identified as potent allosteric SHP2 inhibitors.[28]
SHP2 Signaling Pathway
Caption: SHP2 inhibitors block a key node in the Ras-MAPK signaling pathway.
Conclusion
From its humble origins in coal tar to its current status as a cornerstone of modern drug discovery, the journey of the substituted pyridine is a testament to the power of organic synthesis and medicinal chemistry. The foundational synthetic methods developed over a century ago continue to be refined and utilized, while new and more sophisticated approaches are constantly emerging. The inherent versatility of the pyridine ring, allowing for the fine-tuning of steric and electronic properties, ensures its continued prominence in the design of novel therapeutics that target a wide range of diseases. As our understanding of complex biological signaling pathways deepens, the demand for novel, highly functionalized pyridine derivatives will undoubtedly continue to grow, solidifying the enduring legacy of this remarkable heterocyclic scaffold.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kröhnke Pyridine Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 24. ClinPGx [clinpgx.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 27. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Iodo-2-Methoxypyridine as the electrophilic partner. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
The Suzuki-Miyaura coupling is a versatile and widely employed palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The reaction is prized for its mild conditions and tolerance of a broad range of functional groups.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. These conditions serve as a robust starting point for reaction optimization.
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 10 | 92 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 88 |
| 4 | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 95 |
Table 2: Substrate Scope with Various Arylboronic Acids
Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 equiv), in Toluene/H₂O (4:1) at 100 °C for 10-16 hours.
| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-5-phenylpyridine | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-5-(4-methoxyphenyl)pyridine | 12 | 94 |
| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methoxypyridine | 14 | 87 |
| 4 | 4-Acetylphenylboronic acid | 1-(4-(6-Methoxypyridin-3-yl)phenyl)ethan-1-one | 16 | 85 |
| 5 | Thiophene-2-boronic acid | 2-Methoxy-5-(thiophen-2-yl)pyridine | 10 | 93 |
| 6 | Naphthalene-1-boronic acid | 2-Methoxy-5-(naphthalen-1-yl)pyridine | 16 | 89 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-iodo-2-methoxypyridine with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][2]
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then transfers the alkyne group to the palladium(II) complex in a transmetalation step. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired 5-alkynyl-2-methoxypyridine product and regenerates the active Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate, which is the key species for the transmetalation step in the palladium cycle.
Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. These conditions are based on established protocols for iodopyridines and can be optimized for specific substrates.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound
| Alkyne Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 | 4-12 | 85-95 |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 | 6-16 | 80-90 |
| 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 | 6-16 | 82-92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | i-Pr₂NH | THF | RT-50 | 12-24 | 75-85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF/THF | 50-65 | 8-18 | 70-85 |
| Propargyl alcohol | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | i-Pr₂NH | THF | RT | 12-24 | 65-80 |
Table 2: Ligand and Base Optimization for Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 8 | ~90 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 100 | 12 | ~92 |
| PdCl₂(PPh₃)₂ (5) | - | Piperidine | DMF | 65 | 10 | ~88 |
| PdCl₂(PPh₃)₂ (5) | - | DBU | MeCN | 80 | 6 | ~85 |
Experimental Protocols
The following protocols provide detailed methodologies for the Sonogashira coupling of this compound. These are general procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst formation.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for situations where the presence of copper is undesirable, for instance, to avoid the formation of alkyne homocoupling byproducts.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or another suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium precursor, and the phosphine ligand.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
experimental setup for palladium-catalyzed cross-coupling with 5-Iodo-2-Methoxypyridine
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-Methoxypyridine
The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutics and materials. This compound serves as a versatile and key building block for this purpose. The carbon-iodine bond at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
This document provides detailed protocols and application data for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methods are indispensable tools for drug development professionals and organic chemists, enabling the synthesis of complex molecular architectures from a common intermediate.[2]
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4][5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[3] It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 80-110 | 60-80[6] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/Water | 90-100 | >85[1][3] |
| Heteroarylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/Water | 120 | >70[7] |
| Vinylboronic ester | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/THF/Water | 80 | >90[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).[1]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[1][3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science, by offering a more versatile and milder alternative to traditional methods.[8][9]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | >80 |
| Secondary Cyclic Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100-110 | >85 |
| Aniline Derivative | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOt-Bu | Dioxane | 100 | >75[6] |
| Amide/Carbamate | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | >70 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and NaOt-Bu (1.4 equiv).[6]
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous toluene (or dioxane) to the tube, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[6]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] It is a highly efficient method for the synthesis of internal alkynes and is typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base.[11][12]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-65 | >90[1] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | >85 |
| Propargyl Alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | >80 |
| Aliphatic Alkyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | THF | 50 | >75 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal Alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).[1]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.1 equiv).[1]
-
Stir the reaction mixture at room temperature or heat to 65 °C.[1]
-
Monitor the reaction by TLC. The reaction is often complete within 2-12 hours.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Mizoroki-Heck reaction creates a C-C bond by coupling an unsaturated halide with an alkene in the presence of a base.[13][14] This reaction is a powerful tool for the vinylation of aryl halides, leading to the synthesis of substituted styrenes and other vinyl-substituted aromatics.
Data Presentation: Heck Coupling Conditions
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (3-5) | P(o-tol)₃ (6-10) | Et₃N | DMF | 110 | 50-70[6][14] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | >80 |
| Ethylene (gas) | PdCl₂(PPh₃)₂ (3) | - | Et₃N | CH₃CN | 100 | >70 |
| Cyclohexene | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 120 | 40-60 |
Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck reaction with this compound and styrene.
Materials:
-
This compound
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction tube
Procedure:
-
In a sealed tube under an inert atmosphere, combine Pd(OAc)₂ (0.05 equiv) and P(o-tol)₃ (0.10 equiv).[6]
-
Add this compound (1.0 equiv), anhydrous DMF, and triethylamine (2.0 equiv).[6]
-
Finally, add the alkene (e.g., styrene, 1.2 equiv) to the mixture.
-
Seal the tube tightly and heat the mixture to 110 °C for 16-24 hours.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a palladium-catalyzed cross-coupling reaction.
Caption: A standard laboratory workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. google.com [google.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes: 5-Iodo-2-Methoxypyridine in the Development of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 5-Iodo-2-Methoxypyridine as a key intermediate in the synthesis of potent gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. The inclusion of the methoxypyridine moiety has been shown to improve the pharmacological properties of these compounds, including their ability to reduce the production of the neurotoxic amyloid-beta 42 (Aβ42) peptide.[1][2]
Strategic Application in Drug Design
This compound is a valuable building block in medicinal chemistry, particularly for accessing novel heterocyclic scaffolds in drug discovery. Its utility is highlighted in the synthesis of gamma-secretase modulators (GSMs), a promising class of therapeutics for Alzheimer's disease.[1][2] The methoxypyridine group can enhance drug-like properties such as solubility and metabolic stability, and its iodo-substituent provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures required for potent biological activity.
In the context of Alzheimer's disease, the objective is to modulate the activity of γ-secretase to selectively reduce the production of the toxic Aβ42 peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. The introduction of a methoxypyridine "B-ring" into a tetracyclic scaffold has yielded compounds with improved potency in reducing Aβ42 levels.[1][2] Furthermore, these compounds have demonstrated the ability to cross the blood-brain barrier, a critical requirement for any centrally acting therapeutic agent.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro activity of a key methoxypyridine-derived gamma-secretase modulator (Compound 22d) compared to its parent compound. The data is extracted from studies on novel GSMs for Alzheimer's disease.[2]
| Compound ID | B-Ring Moiety | Aβ42 IC50 (nM) |
| 4 | Phenyl | 170 |
| 22d | Methoxypyridine | 60 |
Data sourced from Rynearson et al., Bioorg Med Chem, 2021.[2]
Signaling Pathway and Mechanism of Action
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is first cleaved by β-secretase, followed by γ-secretase, to produce amyloid-beta (Aβ) peptides of varying lengths. The longer form, Aβ42, is particularly prone to aggregation and is considered a key initiator of the pathological cascade in Alzheimer's disease.
Gamma-secretase modulators (GSMs) do not inhibit the overall activity of the enzyme, which is crucial for processing other important substrates like Notch.[3] Instead, they allosterically modulate γ-secretase to shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42 and Aβ40.[3][4] The diagram below illustrates this mechanism.
Caption: Mechanism of Gamma-Secretase Modulation in Alzheimer's Disease.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of methoxypyridine-derived GSMs, based on published literature.[1][2]
Protocol 1: Synthesis of Methoxypyridine-Containing Intermediate via Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid to form a key biaryl intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Protocol 2: In Vitro Aβ42 Reduction Assay
This protocol outlines a cell-based assay to determine the IC50 value of a test compound for the reduction of Aβ42 production.
Materials:
-
H4 human neuroglioma cells over-expressing human APP.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Test compound (e.g., Compound 22d) dissolved in DMSO.
-
Aβ42 ELISA kit.
-
Plate reader.
Procedure:
-
Seed H4-APP cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, collect the conditioned medium from each well.
-
Measure the concentration of Aβ42 in the conditioned medium using a commercially available Aβ42 ELISA kit, following the manufacturer's instructions.
-
Determine cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.
-
Calculate the percent inhibition of Aβ42 production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
These notes provide a foundational understanding of the application of this compound in the development of novel therapeutics for neurological disorders, specifically focusing on its role in synthesizing gamma-secretase modulators for Alzheimer's disease. The provided protocols offer a starting point for researchers to build upon in their own drug discovery efforts.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Iodo-2-Methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Iodo-2-methoxypyridine is a versatile and highly valuable starting material in medicinal chemistry and organic synthesis. Its structure features a reactive C-I bond, which is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, and a methoxypyridine core, a common motif in pharmacologically active compounds. This reactivity allows for the strategic introduction of diverse functionalities at the 5-position, serving as a linchpin for the construction of more complex, fused, and substituted heterocyclic systems.
These application notes provide detailed protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—using this compound as the electrophilic partner. Furthermore, subsequent cyclization steps are detailed to demonstrate the synthesis of novel fused heterocyclic scaffolds such as furopyridines and pyridopyrimidines, which are of significant interest in drug discovery.[1][2][3]
Protocol 1: Suzuki-Miyaura Coupling for Synthesis of 5-Aryl-2-methoxypyridines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4][5] This protocol details the coupling of this compound with various arylboronic acids to generate 5-aryl-2-methoxypyridine derivatives, which are precursors to numerous biologically active molecules.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the specified temperature (typically 80-100 °C) and stir vigorously for the designated time (4-12 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-methoxypyridine product.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3%) | K₃PO₄ | DME/H₂O | 85 | 8 | 85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 78 |
Experimental Workflow:
Protocol 2: Sonogashira Coupling and Furopyridine Synthesis
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method to synthesize alkynyl-arenes.[6][7] These products can serve as key intermediates for subsequent cyclization reactions. This protocol describes the synthesis of a 5-alkynyl-2-methoxypyridine followed by a base-mediated intramolecular cyclization to form a novel furopyridine scaffold.
Experimental Protocol:
Part A: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base such as triethylamine (TEA) (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 5-alkynyl-2-methoxypyridine intermediate.
Part B: Intramolecular Cyclization to Furopyridine
-
Reaction Setup: Dissolve the purified 5-alkynyl-2-methoxypyridine intermediate from Part A (1.0 eq) in a suitable solvent like toluene or DMF.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) (2.2 eq), in portions at room temperature.
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for 2-6 hours. The reaction involves the deprotection of the hydroxyl group and subsequent 5-endo-dig cyclization.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the final furopyridine product.
Data Presentation:
| Entry | Alkyne | Coupling Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | 2-Methyl-3-butyn-2-ol | 95 | 85 | 81 |
| 2 | 1-Ethynylcyclohexanol | 91 | 82 | 75 |
| 3 | 3-Phenyl-1-propyn-3-ol | 88 | 78 | 69 |
Experimental Workflow:
Protocol 3: Buchwald-Hartwig Amination and Pyridopyrimidine Synthesis
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[8][9] This protocol outlines the coupling of this compound with an amine, followed by a condensation/cyclization reaction to build a pyridopyrimidine core, a privileged scaffold in medicinal chemistry.[2][10]
Experimental Protocol:
Part A: Buchwald-Hartwig Amination
-
Reaction Setup: Charge a dry, sealed tube with this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene, followed by the amine coupling partner (e.g., benzamidine hydrochloride) (1.2 eq).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography to obtain the 5-amino-2-methoxypyridine derivative.
Part B: Cyclization to Pyridopyrimidine
-
Reaction Setup: The product from Part A (which is a substituted aminopyridine) is reacted with a suitable cyclizing agent to form the pyrimidine ring. For example, if an amidine was used in Part A, direct cyclization may occur. If a simple amine was used, a subsequent reaction is needed.
-
Example Cyclization: Dissolve the 5-amino-2-methoxypyridine derivative (1.0 eq) in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a cyclizing agent such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (e.g., 120-150 °C) for 6-18 hours.
-
Workup & Purification: Cool the reaction, remove the solvent under vacuum, and purify the residue by recrystallization or column chromatography to yield the pyridopyrimidine product.
Data Presentation:
| Entry | Amine Partner | Amination Yield (%) | Cyclization Partner | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Benzamidine HCl | 75 | (Direct Cyclization) | - | 75 |
| 2 | 4-Fluoroaniline | 88 | DMF-DMA | 70 | 62 |
| 3 | Morpholine | 92 | Formic Acid | 65 | 60 |
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methoxypyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its strategic substitution pattern, featuring a methoxy group at the 2-position and an iodine atom at the 5-position, renders it a versatile precursor for the construction of complex molecular architectures. The electron-donating methoxy group influences the reactivity of the pyridine ring, while the iodo-substituent serves as a versatile handle for various cross-coupling reactions. This allows for the introduction of a wide range of functionalities, making it an invaluable intermediate in the fields of medicinal chemistry and agrochemical research.[1]
This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions. Furthermore, it explores the application of these derivatives as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Large-Scale Synthesis of this compound
The large-scale synthesis of this compound is a critical step for its application in industrial settings. The following protocol is a generalized procedure adaptable for pilot-plant scale production, focusing on the direct iodination of 2-methoxypyridine.
Experimental Protocol: Iodination of 2-Methoxypyridine
This protocol describes a robust method for the iodination of 2-methoxypyridine.
Materials:
-
2-Methoxypyridine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃) or other suitable electrophilic iodinating reagent
-
Methanol
-
Dichloromethane
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a large-scale reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridine in a suitable solvent such as dichloromethane.
-
Reagent Addition: In a separate container, prepare a solution or slurry of the iodinating agent. For instance, a mixture of iodine and silver nitrate can be used to generate an electrophilic iodine species in situ.[2]
-
Iodination Reaction: Slowly add the iodinating agent to the solution of 2-methoxypyridine at a controlled temperature (e.g., 0-10 °C) to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude this compound by crystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to obtain a product of high purity.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-Methoxypyridine | - |
| Iodinating Agent | I₂ / AgNO₃ | [2] |
| Solvent | Dichloromethane | - |
| Reaction Temperature | 0-10 °C | - |
| Typical Yield | 70-98% (on lab scale) | [2] |
| Purification Method | Crystallization | [3][4][5] |
Derivatization of this compound via Cross-Coupling Reactions
The presence of the iodine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse libraries of compounds for drug discovery and other applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and a variety of boronic acids or esters.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography or crystallization.
Data Presentation:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 80-100 | 70-95 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water | 90-110 | 80-98 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Caption: A generalized workflow for a Sonogashira coupling experiment.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.
-
Upon completion, filter the reaction mixture, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 75-95 |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 25-80 | 80-98 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds from this compound and a primary or secondary amine.[6][7][8]
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or crystallization.
Data Presentation:
| Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100-120 | 75-98 |
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[9] Its overexpression is associated with various cancers.
Caption: Inhibition of the PIM-1 signaling pathway by a this compound derivative.
Derivatives of this compound can be designed to bind to the ATP-binding pocket of PIM-1, thereby inhibiting its kinase activity and downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, metabolism, and survival.[10][11] The mTOR signaling pathway is frequently hyperactivated in cancer.[12]
Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.
By functionalizing the this compound scaffold, potent and selective mTOR inhibitors can be developed. These compounds can block the downstream signaling of mTORC1, leading to the inhibition of protein synthesis and cell growth in cancer cells.[7][13]
RIPK2 Inhibitors
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[14][15] Dysregulation of RIPK2 signaling is implicated in inflammatory diseases such as Crohn's disease.[1][16]
Caption: Inhibition of the RIPK2 signaling pathway by a this compound derivative.
This compound derivatives can be synthesized to act as RIPK2 inhibitors, blocking the downstream activation of NF-κB and MAPK pathways and thereby reducing the production of pro-inflammatory cytokines.[17]
Conclusion
This compound is a highly valuable and versatile building block for the large-scale synthesis of diverse chemical entities with significant potential in drug discovery and development. The protocols and data presented herein provide a foundation for researchers and process chemists to efficiently synthesize and derivatize this important intermediate. The exploration of its derivatives as kinase inhibitors targeting key signaling pathways such as PIM-1, mTOR, and RIPK2 highlights the broad therapeutic potential of this chemical scaffold. Further optimization of the described synthetic routes and continued investigation into the biological activities of novel derivatives will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 2. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 12. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methoxypyridine is a versatile building block in medicinal chemistry and materials science. The presence of an iodine atom at the C5 position and a methoxy group at the C2 position allows for a wide range of functionalization reactions, enabling the synthesis of diverse molecular scaffolds. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the iodo group serves as an excellent handle for various cross-coupling reactions. This document provides detailed application notes and protocols for the functionalization of this compound via several key synthetic methodologies, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, as well as directed lithiation.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the high reactivity of the C-I bond makes it an ideal substrate for these transformations.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxypyridines
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Methoxy-5-(4-methylphenyl)pyridine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
B. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxypyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
General Reaction Scheme:
Figure 2: General scheme for Sonogashira coupling.
Experimental Protocol: Synthesis of 2-Methoxy-5-(phenylethynyl)pyridine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 10 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | DiPEA | DMF | 50 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85-95 |
C. Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxypyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and a primary or secondary amine.[2] This method has largely replaced harsher traditional methods for the synthesis of arylamines.[2]
General Reaction Scheme:
References
The Strategic Role of 5-Iodo-2-Methoxypyridine in the Synthesis of Bioactive Pharmaceutical Intermediates
Introduction: 5-Iodo-2-methoxypyridine is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The presence of an iodine atom at the 5-position renders the pyridine ring amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities. This, combined with the electronic influence of the methoxy group at the 2-position, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of API precursors, focusing on three pivotal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Application in Kinase Inhibitor Scaffolds
The pyridine core is a privileged structure in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The dysregulation of protein kinases is a hallmark of many diseases. The 2,5-disubstituted pyridine motif, readily accessible from this compound, is a common feature in many kinase inhibitors designed to target the ATP-binding site of these enzymes. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing aryl and heteroaryl groups at the 5-position, a key modification for enhancing potency and selectivity.
Application in GPCR Modulator Scaffolds
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response. The development of novel heterocyclic compounds as GPCR modulators is a major focus of drug discovery. Palladium-catalyzed reactions such as the Sonogashira and Buchwald-Hartwig amination of this compound provide efficient routes to introduce alkynyl and amino functionalities, respectively, which are common features in known GPCR modulators. These functionalities can serve as critical pharmacophores for interaction with allosteric binding sites on the receptor.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and pharmaceutical process chemistry due to their broad functional group tolerance and reliability.
Quantitative Data Summary
The following tables summarize representative quantitative data for the cross-coupling reactions of iodo-pyridines, providing expected yields for reactions with this compound based on analogous systems.
Table 1: Suzuki-Miyaura Coupling of Iodo-pyridines with Various Boronic Acids
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78-88 |
| 4 | Pyrimidine-5-boronic acid | Pd₂(dba)₃/XPhos (1.5/3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
Table 2: Sonogashira Coupling of Iodo-pyridines with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 6 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 80 | 12 | 82-90 |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃ (2/4) | 5 | Et₃N | Acetonitrile | 70 | 8 | 85-95 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | Toluene | 50 | 18 | 88-96 |
Table 3: Buchwald-Hartwig Amination of Iodo-pyridines with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 82-92 |
Experimental Protocols
The following protocols provide detailed methodologies for the key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-methoxypyridine.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (glovebox is recommended for dispensing reagents)
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the stirred mixture.
-
Seal the vial and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired 5-amino-2-methoxypyridine derivative.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of API precursors and other bioactive molecules. Its utility is primarily harnessed through robust and well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this building block in the design and synthesis of novel compounds with significant therapeutic potential. Careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity in the synthesis of these important molecular targets.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in the Suzuki-Miyaura cross-coupling of 5-iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results for heteroaromatic substrates.[1][2] The 2-methoxypyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction, a challenge that specialized ligands can help overcome.[3]
-
Base Selection: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.[4][5] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5]
-
Solvent System: The solvent must be appropriate for all components of the reaction, including the base. Aprotic solvents like dioxane, THF, or toluene, often with an aqueous component to dissolve the inorganic base, are frequently used.[6][7]
-
Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high that it causes degradation of the starting materials, catalyst, or products.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[8] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Q2: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction.[9][10] To minimize it, consider the following:
-
Optimize the Base: Some bases can promote dehalogenation more than others. Screening different bases may be necessary.
-
Use a Milder Reducing Agent (if applicable): If a reducing agent is present in your reaction (sometimes unintentionally from solvents like THF), it can contribute to dehalogenation.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling and undesired dehalogenation.
-
Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.
Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the best strategies to prevent this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen or an inefficient catalyst system.[8] To mitigate this:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction, a step that can sometimes promote homocoupling.
-
Optimize Catalyst Loading: Using the appropriate amount of catalyst is important; too much or too little can sometimes lead to side reactions.
Q4: Are there specific catalyst systems that are recommended for the Suzuki coupling of 2-substituted pyridines?
A4: Yes, for 2-substituted pyridines, which can be challenging substrates, catalyst systems employing bulky, electron-rich ligands are often recommended.[3] These ligands can promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[3] Examples include:
-
Buchwald Ligands: SPhos, XPhos, and similar dialkylbiaryl phosphine ligands are known to be effective for a wide range of challenging Suzuki couplings, including those involving heteroaryl halides.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also a good option for these types of substrates.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider a more active precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[11] |
| Suboptimal base or solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8][12]- Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water).[7][13][14] | |
| Insufficiently inert atmosphere | - Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles).- Maintain a positive pressure of an inert gas throughout the reaction. | |
| Low reaction temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of Dehalogenated Byproduct (2-methoxypyridine) | Reaction conditions favor dehalogenation | - Screen different bases and solvents.- Consider using a different palladium source or ligand.[15]- Lower the reaction temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | - Improve degassing procedures and ensure a leak-tight reaction setup. |
| Inefficient catalyst reduction (if using Pd(II)) | - Use a Pd(0) precatalyst like Pd(PPh₃)₄.- Optimize the ligand-to-palladium ratio. | |
| Reaction Stalls Before Completion | Catalyst deactivation | - The pyridine nitrogen may be inhibiting the catalyst.[3] Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[1]- Catalyst may be precipitating. Try a different solvent system to improve solubility. |
| Reagent insolubility | - Ensure all reagents are soluble at the reaction temperature. Consider a different solvent or co-solvent. |
Data Presentation: Catalyst and Base Screening
The following tables summarize hypothetical but representative data for the Suzuki coupling of this compound with a generic arylboronic acid, illustrating the impact of different reaction components on the yield.
Table 1: Effect of Catalyst System on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 85 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 78 |
Yields are illustrative and will vary depending on the specific arylboronic acid used.
Table 2: Effect of Base on Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos Pd G3 (2 mol%) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 75 |
| 2 | XPhos Pd G3 (2 mol%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 4 | XPhos Pd G3 (2 mol%) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 90 |
Yields are illustrative and will vary depending on the specific arylboronic acid and other conditions.
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is a good starting point for the Suzuki coupling of this compound with an arylboronic acid using a modern, highly active catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Reactions with 5-Iodo-2-Methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2-methoxypyridine in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in palladium- or copper-catalyzed cross-coupling reactions involving this compound are typically a result of homocoupling, protodeiodination (hydrodehalogenation), and hydrolysis of the methoxy group.
Q2: What is protodeiodination and how can I minimize it?
A2: Protodeiodination is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-methoxypyridine. This can occur under reductive conditions that may arise during the catalytic cycle, especially with prolonged reaction times or elevated temperatures. To minimize this, ensure a strictly inert atmosphere, use high-purity reagents, and optimize the reaction time to avoid over-reduction.
Q3: My reaction mixture shows a new product that is more polar than my desired product and starting material. What could it be?
A3: A common polar byproduct is 5-iodo-2-pyridone, which results from the hydrolysis of the 2-methoxy group. This is more likely to occur if your reaction conditions involve aqueous bases or acids, or if the reaction is heated for an extended period in the presence of water.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product and significant formation of 2-methoxypyridine.
Potential Cause: Protodeboronation of the boronic acid reagent and/or protodeiodination of this compound.
Troubleshooting Steps:
-
Use a stronger, non-aqueous base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis of the boronic acid.
-
Optimize catalyst and ligand: Employ bulky, electron-rich phosphine ligands which can accelerate the cross-coupling pathway relative to side reactions.
-
Use a boronic ester: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
| Side Product | Influencing Factors | Mitigation Strategies |
| 2-Methoxypyridine | Presence of hydride sources, prolonged reaction time | Use anhydrous solvents, shorter reaction times |
| 5,5'-bis(2-methoxypyridine) | High catalyst loading, high temperature | Optimize catalyst loading, lower reaction temperature |
| Biphenyl (from boronic acid) | High temperature, excess boronic acid | Use stoichiometric amounts of reagents |
Key Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is as follows:
-
To an oven-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Sonogashira Coupling
Issue: Formation of a significant amount of di-alkyne (Glaser coupling) byproduct.
Potential Cause: The copper co-catalyst promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ specific palladium catalysts and ligands that can facilitate the coupling without a copper co-catalyst.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Piperidine or diisopropylamine can sometimes be more effective than triethylamine in suppressing this side reaction.
| Side Product | Influencing Factors | Mitigation Strategies |
| Diyne (Glaser homocoupling) | Presence of oxygen, copper catalyst | Rigorous degassing, use copper-free conditions |
| 2-Methoxypyridine | Reductive conditions, prolonged heating | Optimize reaction time and temperature |
Key Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress.
-
After completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Sonogashira Reaction Pathway and Side Reaction
Caption: Sonogashira coupling and the competing Glaser homocoupling.
Buchwald-Hartwig Amination
Issue: The reaction is sluggish, and the main byproduct is 2-methoxypyridine.
Potential Cause: Catalyst deactivation or inefficient oxidative addition. The formation of 2-methoxypyridine suggests a competing hydrodehalogenation pathway.[1]
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote the amination of heteroaryl halides.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of base can be critical and substrate-dependent.
-
Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species.
| Side Product | Influencing Factors | Mitigation Strategies |
| 2-Methoxypyridine | Inefficient catalyst, presence of water | Use appropriate ligand, ensure anhydrous conditions |
| 5-Iodo-2-pyridone | Aqueous base, high temperature | Use non-aqueous base, lower temperature |
Key Experimental Protocol: Buchwald-Hartwig Amination
A typical protocol for the Buchwald-Hartwig amination is:
-
In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., a G3-XPhos palladacycle, 2 mol%), the ligand, and a base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Catalytic Cycle and Dehalogenation Side Path
Caption: Buchwald-Hartwig cycle and a competing side reaction.
Ullmann Coupling
Issue: Significant formation of 5,5'-bis(2-methoxypyridine) homocoupling product, especially in a cross-coupling reaction.
Potential Cause: The classic Ullmann reaction is a homocoupling reaction. For cross-coupling (e.g., with a phenol or amine), the conditions must be carefully controlled to favor the hetero-coupling pathway.
Troubleshooting Steps:
-
Use a Ligand: Modern Ullmann-type reactions often employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the cross-coupling at lower temperatures and improve selectivity.
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., phenol or amine) relative to this compound.
-
Lower Temperature: The use of ligands often allows for lower reaction temperatures, which can disfavor the homocoupling pathway.
| Side Product | Influencing Factors | Mitigation Strategies |
| 5,5'-bis(2-methoxypyridine) | High temperature, absence of ligand | Use a suitable ligand, lower reaction temperature |
| 2-Methoxypyridine | Reductive conditions | Ensure inert atmosphere |
Key Experimental Protocol: Ullmann-type C-O Coupling
A general procedure for an Ullmann-type coupling with a phenol:
-
To a reaction tube, add CuI (5-10 mol%), the phenol (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and a ligand (e.g., DMEDA, 10-20 mol%).
-
Add a high-boiling point solvent such as DMF or DMSO.
-
Seal the tube and heat the reaction mixture (e.g., 100-140 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 5-Iodo-2-Methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective cross-coupling of 5-Iodo-2-Methoxypyridine. The following information is designed to help navigate common challenges and optimize reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge arises from the pyridine nitrogen atom. As a Lewis base, the nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, effectively "poisoning" it and slowing down or halting the catalytic cycle. This is a well-known issue for pyridine-containing substrates. Additionally, electron-rich pyridines can be less reactive in the oxidative addition step, which is often rate-limiting.
Q2: My reaction has low or no conversion. What is the most likely cause?
A2: Low or no conversion is the most common issue and can stem from several sources:
-
Catalyst Inactivation: The pyridine nitrogen may be inhibiting your catalyst.
-
Inefficient Oxidative Addition: The C-I bond, while generally reactive, may not be activating effectively with your chosen catalyst system, especially if the coupling partner is challenging.
-
Poor Reagent Quality: Degradation of the organoboron reagent (in Suzuki coupling), amine, or alkyne can prevent the reaction from proceeding.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both catalyst activity and solubility of all reaction components.
Q3: I am observing a significant amount of dehalogenation (replacement of iodine with hydrogen). How can I prevent this?
A3: Dehalogenation is a common side reaction. To minimize it, consider the following:
-
Optimize Ligand and Base: The choice of ligand and the strength of the base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. Sometimes, using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxides can help.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Ensure Anhydrous Conditions (especially for Suzuki): For Suzuki reactions, trace water can lead to protodeboronation of the boronic acid, which can indirectly contribute to pathways leading to dehalogenation of the aryl halide.
Q4: How do I prevent homocoupling of my nucleophile (e.g., boronic acid in Suzuki or alkyne in Sonogashira)?
A4: Homocoupling is often promoted by the presence of oxygen.
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that cleanly generates the active Pd(0) species can sometimes minimize side reactions that occur during the initial reduction phase.
-
Copper-Free Sonogashira: For Sonogashira couplings, the copper(I) co-catalyst is often the primary culprit for alkyne homocoupling (Glaser coupling). Switching to a copper-free protocol can eliminate this side product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of this compound.
Catalyst System Performance and Starting Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. Since yields are highly substrate-dependent, these should be considered robust starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Condition | Notes |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%) | Pre-catalysts often give more reproducible results. |
| Ligand | SPhos or XPhos (1.2 - 2 equiv. relative to Pd) | Bulky, electron-rich phosphines are essential to overcome catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a good first choice. Cs₂CO₃ can be effective for more challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The small amount of water is crucial for activating the boronic acid. |
| Temperature | 80 - 110 °C | Start around 100 °C and adjust as needed. |
| Anticipated Yield | 60 - 95% | Highly dependent on the boronic acid coupling partner. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommended Starting Condition | Notes |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (1-10 mol%) | For copper-free conditions, omit CuI and use a base like TBAF or piperidine. |
| Ligand | PPh₃ (2-4 equiv. relative to Pd) | Included in the Pd source but can be added supplementally. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) | The base often serves as the solvent or co-solvent. |
| Solvent | THF or DMF | Ensure solvents are anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Iodides are reactive and often couple at lower temperatures. |
| Anticipated Yield | 70 - 95% | Generally high-yielding if alkyne homocoupling is suppressed. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Condition | Notes |
| Pd Source | Pd₂(dba)₃ (2-4 mol%) or a pre-catalyst like XPhos Pd G3 (2-4 mol%) | Pre-catalysts are highly recommended for C-N coupling. |
| Ligand | XPhos or RuPhos (1.2 - 1.5 equiv. relative to Pd) | Choice of ligand is critical and depends on the amine (primary, secondary, hindered). |
| Base | NaOtBu or K₃PO₄ (1.5 - 2 equiv.) | NaOtBu is a strong base for general use; K₃PO₄ is milder for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 90 - 110 °C | C-N coupling typically requires elevated temperatures. |
| Anticipated Yield | 65 - 90% | Can be challenging; yield depends heavily on the amine coupling partner. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for your experiments. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling (Starting Point)
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio to achieve a final concentration of ~0.1 M based on the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Catalyzed, Starting Point)
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (to ~0.2 M). Add triethylamine (Et₃N, 2.5 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor progress by TLC.
-
Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination (Starting Point)
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Technical Support Center: Purification of Crude 5-Iodo-2-Methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Iodo-2-Methoxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2-methoxypyridine.
-
Reagents: Residual iodinating agents (e.g., N-iodosuccinimide, iodine) or catalysts.
-
Side Products: Di-iodinated pyridines or other isomers formed during the reaction.
-
Solvent Residues: Solvents used in the synthesis and work-up.
Q2: My crude product is a dark oil/solid. How can I decolorize it?
A2: Discoloration often arises from trace impurities.
-
Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can be effective. Add the carbon to the hot solution before filtration. Use sparingly, as it may adsorb some of your product.
-
Column Chromatography: This is generally very effective at removing colored impurities, which will either remain on the column or elute separately from your product.
Q3: I'm seeing significant tailing of my product spot on the TLC plate during column chromatography. What can I do?
A3: The basic nature of the pyridine nitrogen can cause strong interactions with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine.[1]
Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the solvent in which the compound is more soluble.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the Solvent System: A different solvent or solvent pair may be more suitable. Try a solvent with a lower boiling point or different polarity.[2]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
Q5: What is a good starting point for a solvent system for column chromatography?
A5: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common choice for pyridine derivatives.[3] A good starting point for developing your method is a 9:1 or 4:1 mixture of hexane:ethyl acetate. The polarity can then be gradually increased by increasing the proportion of ethyl acetate.
Q6: How do I choose a suitable solvent for recrystallization?
A6: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] You may need to screen several solvents or solvent pairs. Ethanol or a mixture of hexane and ethyl acetate are good starting points to test.[5][6]
Data Presentation: Solvent Systems for Purification
The following table summarizes potential solvent systems for the purification of this compound. The optimal ratios should be determined empirically.
| Purification Technique | Solvent System | Typical Starting Ratio (v/v) | Notes |
| Column Chromatography | Hexane / Ethyl Acetate | 9:1 | A standard system for compounds of moderate polarity. Gradually increase the proportion of ethyl acetate to increase eluent strength.[7] |
| Hexane / Ethyl Acetate (+ 0.5% Triethylamine) | 9:1 | The addition of triethylamine can help to reduce peak tailing on silica gel for basic compounds like pyridines.[1] | |
| Dichloromethane / Methanol | 9.8:0.2 | For more polar impurities, a more polar solvent system may be required. Use with caution as it can be difficult to remove all methanol. | |
| Recrystallization | Ethanol | N/A | A good general-purpose solvent for many organic compounds.[5] |
| Ethanol / Water | Start with Ethanol, add Water | Useful if the compound is too soluble in pure ethanol. Add water as an anti-solvent until the cloud point is reached.[6] | |
| Hexane / Ethyl Acetate | Start with Ethyl Acetate, add Hexane | Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity persists.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using silica gel column chromatography.
1. TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). d. Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.
2. Column Packing: a. Select a column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7] d. Add a thin layer of sand to the top of the silica gel to protect the surface.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. b. Carefully apply the solution to the top of the column. c. Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection: a. Begin eluting the column with the initial solvent system, collecting fractions in test tubes. b. Monitor the separation by TLC analysis of the collected fractions. c. If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. d. Combine the fractions containing the pure product.
5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing crude this compound.
1. Solvent Selection: a. Place a small amount of the crude product into several test tubes. b. Add a small amount of a different potential recrystallization solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate) to each tube. c. Heat the tubes to the boiling point of the solvent. If the solid dissolves, it is a potential candidate. d. Allow the tubes that formed a clear solution to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (Optional): a. If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
4. Hot Filtration (if necessary): a. If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
7. Drying: a. Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
Caption: Troubleshooting guide for common recrystallization problems.
References
overcoming low reactivity of 5-Iodo-2-Methoxypyridine in C-N coupling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-iodo-2-methoxypyridine in C-N coupling reactions.
Troubleshooting Guide
Low yields or failed reactions when coupling this compound can be frustrating. The electron-donating nature of the 2-methoxy group can decrease the reactivity of the C-I bond towards oxidative addition, a key step in many cross-coupling reactions. This guide provides a systematic approach to troubleshoot and optimize your C-N coupling reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%).2. Screen Ligands: The choice of ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often more effective. Consider screening ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1][2]3. Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent and active catalyst formation in situ. |
| Ineffective Base | 1. Screen Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The choice of base can be ligand and substrate dependent.[3]2. Ensure Base Quality: Use freshly opened or properly stored bases to avoid issues with hydration or degradation. |
| Inappropriate Solvent | 1. Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are generally preferred.[4]2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the catalyst and reagents. |
| Sub-optimal Temperature | 1. Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion, especially with less reactive substrates. |
| Catalyst Inhibition | 1. Iodide Inhibition: In Buchwald-Hartwig reactions, the iodide leaving group can sometimes inhibit the palladium catalyst. While aryl iodides are generally reactive, this inhibition can be a factor.[3][5] Using ligands that promote faster reductive elimination can help mitigate this. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | 1. Optimize Ligand and Base: This side reaction, where the iodo group is replaced by hydrogen, can compete with the desired C-N coupling. Screening different ligand and base combinations can minimize this pathway.[6]2. Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat may disfavor the hydrodehalogenation pathway. |
| Homocoupling of Amine or Aryl Halide | 1. Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the amine is often used. 2. Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling over side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for C-N coupling?
The 2-methoxy group is electron-donating, which increases the electron density on the pyridine ring. This makes the carbon of the C-I bond less electrophilic and therefore less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.
Q2: Which coupling method is generally better for this substrate: Buchwald-Hartwig or Ullmann coupling?
Both methods can be employed, but the choice often depends on the specific amine and desired reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally more versatile, with a wider range of compatible amines and milder reaction conditions due to the continuous development of highly active catalyst systems.[1][4][6]
-
Ullmann Condensation: This copper-catalyzed reaction is a viable alternative, particularly for coupling with anilines and other N-heterocycles.[7][8][9] It can sometimes be successful when palladium-based methods fail, but often requires higher temperatures.[7]
Q3: What are the recommended starting conditions for a Buchwald-Hartwig coupling with this compound?
A good starting point for optimization would be:
-
Palladium Source: Pd₂(dba)₃ (1-2.5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%).
-
Ligand: XPhos (2-5 mol%).
-
Base: NaOtBu (1.4-2.0 equivalents).
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 100-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q4: Can I use a primary amine with this compound?
Yes, but care must be taken to avoid double arylation. Using bulky ligands like XPhos or BrettPhos can sterically hinder the formation of the diarylamine.[1] Adjusting the stoichiometry with a slight excess of the primary amine can also favor monoarylation.
Q5: Are there any known side reactions to be aware of?
Besides hydrodehalogenation, another potential side reaction is the cleavage of the methoxy group under harsh basic conditions and high temperatures, although this is less common. Careful monitoring of the reaction and using the mildest effective conditions can help prevent this.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for C-N coupling reactions of similar iodo- and bromo-pyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Buchwald-Hartwig Amination of Halopyridines
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 85-95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 80-90 |
| 3 | 2-Chloropyridine | Primary Alkylamine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~90 |
Data is representative and compiled from analogous reactions in the literature.[1][10] Actual yields with this compound may vary and require optimization.
Table 2: Ullmann-Type Coupling of Halopyridines
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | ~80 |
| 2 | 2-Chloropyridine | Azoles | Cu(OAc)₂ / α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8-10 | 70-90 |
| 3 | 2-Bromopyridine | Alkylamines | Cu(0) / Microwave | Phosphate Buffer | Water | 150 | 0.5 | 60-80 |
Data is representative and compiled from analogous reactions in the literature.[8][9] Actual yields with this compound may vary and require optimization.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann-Type Coupling of this compound with an Aniline
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous DMF or DMSO
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), the aniline (1.2 equiv.), CuI (10 mol%), the ligand (20 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for C-N coupling of this compound.
Caption: Key factors influencing the success of Buchwald-Hartwig C-N coupling.
References
- 1. research.rug.nl [research.rug.nl]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
optimizing reaction temperature for Sonogashira coupling with 5-Iodo-2-Methoxypyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in the Sonogashira coupling of 5-iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the Sonogashira coupling of this compound?
Due to the high reactivity of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds, the recommended starting temperature for the Sonogashira coupling of this compound is room temperature (20-25 °C).[1][2] Many reactions involving aryl iodides proceed efficiently under these mild conditions, which helps to minimize side reactions and catalyst decomposition.[3]
Q2: How does adjusting the reaction temperature typically influence the reaction outcome?
Temperature is a critical parameter that can significantly affect reaction rate, yield, and purity.
-
Increasing Temperature: A moderate increase in temperature (e.g., to 40-60 °C) can be beneficial for less reactive alkyne coupling partners or if the room temperature reaction is sluggish. This can lead to a higher reaction rate and improved yield.[1][4]
-
Excessive Temperature: Higher temperatures (typically > 80 °C) should be approached with caution. They can promote undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), and can lead to the thermal decomposition of the palladium catalyst, which often manifests as the formation of a black precipitate (palladium black).[1]
Q3: What are the common indicators of a suboptimal reaction temperature?
Monitoring the reaction progress can provide clues about whether the temperature is appropriate.
-
Temperature Too Low: The primary indicator is a slow or stalled reaction. If analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a large amount of unreacted this compound after several hours, the temperature may be insufficient.
-
Temperature Too High: Key indicators include the formation of a visible black precipitate (palladium black) in the reaction mixture and the appearance of significant byproducts.[1] A common byproduct to monitor for is the alkyne dimer resulting from Glaser coupling.[1]
Q4: How should I design an experiment to systematically optimize the reaction temperature?
A systematic approach is recommended to find the ideal temperature for your specific substrate and alkyne. This typically involves running a series of small-scale parallel reactions. Start with room temperature as your baseline and set up identical reactions at incrementally higher temperatures (e.g., 40 °C and 60 °C). Monitor each reaction at regular intervals to compare the rate of consumption of the starting material and the formation of the desired product versus any byproducts.
Data Presentation
The following table provides representative data illustrating the potential impact of temperature on the Sonogashira coupling of an aryl iodide. Note that these are illustrative values, and optimal conditions will vary based on the specific alkyne, catalyst system, solvent, and base used.
Table 1: Representative Effect of Temperature on Sonogashira Coupling Yield
| Temperature (°C) | Typical Reaction Time (h) | Expected Outcome |
| Room Temp (20-25) | 12 - 24 | Good yield, high purity, but potentially slow reaction rate. |
| 40 - 50 | 4 - 8 | Excellent yield, high purity, with an accelerated reaction rate.[5] |
| 60 - 70 | 2 - 6 | Good to excellent yield, potential for minor byproduct formation.[6] |
| ≥ 80 | 1 - 4 | Potentially lower yield due to increased side reactions and catalyst decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a standard procedure using a palladium-copper co-catalyst system. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (starting at room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for temperature optimization.
Troubleshooting Guide
Q: My reaction shows very low or no conversion of the starting material. What are the likely causes?
A: Failure to form the product can stem from several issues. A systematic check is the best approach. The flowchart below outlines a logical diagnostic process. The most common culprits are inactive catalysts, poor quality reagents, or the presence of oxygen.[1]
Caption: Troubleshooting guide for low reaction conversion.
Q: My primary byproduct is the dimer of my terminal alkyne. How can I suppress this?
A: The formation of an alkyne dimer (Glaser coupling) is a common side reaction promoted by oxygen, especially when using a copper co-catalyst.[1] To minimize this:
-
Ensure Strictly Anaerobic Conditions: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.
-
Use High-Purity Reagents: Impurities can sometimes facilitate oxidative processes.
-
Reduce Copper Catalyst Loading: High concentrations of CuI can accelerate homocoupling. Try reducing the amount of CuI to the minimum effective level.[1]
-
Consider Copper-Free Conditions: Numerous protocols exist that proceed without a copper co-catalyst, which can eliminate the primary pathway for Glaser coupling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 5-Iodo-2-Methoxypyridine during reactions
Welcome to the technical support center for 5-Iodo-2-Methoxypyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with this reagent, with a primary focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding 2-methoxypyridine as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The electron-donating nature of the methoxy group can make the pyridine ring more susceptible to certain dehalogenation pathways.
Q2: Which types of reactions are most prone to dehalogenation with this substrate?
A2: Dehalogenation is a common side reaction in several widely used transformations, including:
-
Palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can all suffer from hydrodehalogenation.[1][2][3]
-
Lithiation and Grignard formation: The formation of organometallic intermediates can be challenging, with dehalogenation or decomposition occurring, especially at elevated temperatures.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?
A3: Several factors can contribute to dehalogenation:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the dehalogenation pathway.
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote side reactions that lead to dehalogenation.
-
Catalyst System: The properties of the phosphine ligand on the palladium catalyst are crucial. Less bulky or electron-poor ligands may not efficiently promote the desired reductive elimination, allowing dehalogenation to compete.
-
Solvent: Protic solvents (e.g., alcohols) or even ethereal solvents like THF can sometimes act as a hydride source, contributing to dehalogenation.
Q4: How can I detect and quantify the dehalogenated byproduct?
A4: The primary dehalogenated byproduct is 2-methoxypyridine. It can be detected and quantified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying the volatile 2-methoxypyridine from the starting material and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for 2-methoxypyridine, which can be compared to an internal standard for quantification.
-
Thin Layer Chromatography (TLC): While less quantitative, TLC can often show a separate spot for the byproduct, indicating a potential issue.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
You are observing a significant amount of 2-methoxypyridine byproduct in your Suzuki-Miyaura reaction with this compound.
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong alkoxide or hydroxide bases (e.g., NaOEt, KOtBu, NaOH) | Weaker inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Strong bases can act as hydride donors, leading to hydrodehalogenation. Carbonates and phosphates are less likely to do so. |
| Ligand | Small, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Bulky ligands accelerate the rate of reductive elimination, which outcompetes the dehalogenation side reaction.[4] |
| Temperature | High temperatures (>100 °C) | Lower temperature (e.g., 80 °C or room temperature if catalyst is active enough) | Dehalogenation pathways often have a higher activation energy and are favored at elevated temperatures. |
| Solvent | Protic solvents (e.g., alcohols) or wet solvents | Anhydrous, aprotic solvents (e.g., Dioxane, Toluene, DME) | Protic solvents can be a source of protons for the dehalogenation reaction. Water can also facilitate this side reaction.[3] |
This protocol is optimized to minimize dehalogenation for electron-rich substrates like this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution). Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Issue 2: Dehalogenation in Sonogashira and Buchwald-Hartwig Reactions
You are observing the formation of 2-methoxypyridine during a Sonogashira or Buchwald-Hartwig reaction.
Caption: Key optimization points for Sonogashira and Buchwald-Hartwig reactions.
| Reaction | Parameter | Problematic Condition | Recommended Change | Rationale |
| Sonogashira | Catalyst | High loading of copper co-catalyst | Use minimal CuI (1-2 mol%) or consider copper-free conditions. | Excess copper can promote side reactions, including dehalogenation and alkyne homocoupling (Glaser coupling). |
| Base | Weak or overly hindered bases | Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | The base is crucial for deprotonating the terminal alkyne to form the copper acetylide.[3] | |
| Buchwald-Hartwig | Base | K₂CO₃, Cs₂CO₃ (may be too weak or slow) | Strong, non-nucleophilic bases like NaOtBu or LHMDS. | These bases are effective at deprotonating the amine without acting as a hydride source. |
| Ligand | PPh₃ | Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). | These ligands promote the crucial C-N reductive elimination step, which is often the rate-limiting step and competes with dehalogenation.[1][5] |
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene (to make a ~0.2 M solution).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 4-18 hours. Monitor progress by GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography.
Issue 3: Low Yield or Decomposition during Lithiation or Grignard Formation
Attempts to form the 6-lithio or 6-Grignard reagent of this compound result in low yields, decomposition, or formation of 2-methoxypyridine.
Caption: Troubleshooting workflow for organometallic formation.
| Reaction | Parameter | Problematic Condition | Recommended Change | Rationale |
| Lithiation | Temperature | Temperatures above -40 °C. | Maintain very low temperatures, typically -78 °C. | The lithiated intermediate of this compound can be unstable at higher temperatures, leading to decomposition or proton quenching. |
| Reagent | n-BuLi | Consider using s-BuLi or t-BuLi at very low temperatures. | These stronger bases can sometimes achieve faster lithiation at temperatures where the intermediate is more stable. | |
| Grignard | Mg Activation | Using dull, oxidized magnesium turnings. | Activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[6] | A passive oxide layer on the magnesium can prevent the reaction from initiating, leading to long induction periods and side reactions.[7] |
| Reaction Rate | Rapid addition of the iodide. | Slow, dropwise addition of the this compound solution to the activated magnesium. | The Grignard formation is exothermic.[8] Slow addition prevents temperature spikes that can cause decomposition or Wurtz coupling. | |
| Both | Stability | Unstable organolithium or Grignard reagent. | Perform an in-situ transmetalation with anhydrous ZnCl₂ after formation. | The resulting organozinc reagent is generally more stable and less reactive, making it ideal for subsequent Negishi cross-coupling reactions.[9][10] |
-
Grignard Formation: Activate magnesium turnings (1.5 equiv.) in an oven-dried, three-necked flask under argon. Add a small crystal of iodine. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir for another hour.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv.) in anhydrous THF. Cool the freshly prepared Grignard reagent to 0 °C and slowly transfer the ZnCl₂ solution via cannula.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is now ready for use in a Negishi cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Palladium-Catalyzed Reactions of Iodopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of iodopyridines. The unique electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, can present specific challenges. This guide offers practical solutions and detailed protocols to overcome common issues and ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with iodopyridine substrates often challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning.[1] This is particularly problematic when the iodine is at the 2- or 6-position, adjacent to the nitrogen.
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Homocoupling: This is the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (Glaser coupling in Sonogashira reactions). It is often caused by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and using a Pd(0) precatalyst.[2]
-
Dehalogenation: This is the replacement of the iodine atom with a hydrogen atom. It can be promoted by certain bases and solvents that can act as hydrogen donors. Careful selection of the base and using aprotic solvents can mitigate this issue.
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond in the boronic acid, which is often facilitated by excess base or water. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can reduce the likelihood of this side reaction.
Q3: How does the position of the iodine atom on the pyridine ring affect reactivity?
A3: The position of the iodine atom significantly influences the reactivity of the iodopyridine. The general order of reactivity in oxidative addition to the palladium center is I > Br > Cl.[3] For dihalopyridines, this difference in reactivity allows for selective coupling at the more reactive C-I bond by carefully controlling the reaction conditions, such as using milder temperatures.[3]
Q4: Can the pyridine nitrogen completely deactivate the palladium catalyst?
A4: Yes, strong coordination of the pyridine nitrogen can lead to catalyst deactivation by forming stable, off-cycle complexes. This "poisoning" effect can be particularly pronounced with less sterically hindered ligands. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) is often recommended.[2] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Q5: Are there strategies to prevent the pyridine nitrogen from coordinating to the palladium catalyst?
A5: Yes, several strategies can be employed:
-
Use of Bulky Ligands: As mentioned, bulky ligands can sterically shield the palladium center.
-
In-situ Protection: The pyridine nitrogen can be temporarily protected by using a Lewis acid or by forming the corresponding N-oxide.[1] This reduces its coordinating ability.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can be beneficial as Pd(0) species have a weaker affinity for neutral σ-donors like pyridines compared to Pd(II) species.[1]
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Low to No Product Yield
Issue: My reaction is not proceeding, or the yield of the desired product is very low.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or degraded.
-
Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate may be inhibiting the catalyst.
-
Solution: Switch to a bulkier, electron-rich ligand such as XPhos, SPhos, or P(t-Bu)₃. A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may also help overcome partial deactivation.
-
-
Suboptimal Reaction Conditions: The temperature, base, or solvent may not be ideal for the specific substrates.
-
Solution: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[2] Gradually increasing the reaction temperature in 10-20 °C increments can also improve the reaction rate, but monitor for potential decomposition.[2] Microwave irradiation can be a useful tool to accelerate sluggish reactions.[4]
-
Formation of Byproducts
Issue: I am observing significant amounts of side products in my reaction mixture.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki): This is often due to the presence of oxygen.
-
Solution: Ensure rigorous degassing of the solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[2]
-
-
Glaser Coupling of Alkyne (Sonogashira): This homocoupling of the terminal alkyne is also promoted by oxygen.
-
Solution: Perform the reaction under a strict inert atmosphere (argon or nitrogen).[2] In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be beneficial.
-
-
Dehalogenation of the Iodopyridine: The iodine is being replaced by hydrogen.
-
Solution: This can be influenced by the choice of base and solvent. Using an aprotic solvent and a non-coordinating base may help. Lowering the reaction temperature can also disfavor dehalogenation.
-
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of iodopyridines to aid in the selection of optimal conditions.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[3] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96[3] |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position of 2-Bromo-4-iodopyridine
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | PPh₃ | Et₃N | THF | RT | 16 | ~85-95 |
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | PPh₃ | i-Pr₂NH | Dioxane | 60 | 12 | ~90-97 |
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position of 2-Bromo-4-iodopyridine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 18 | ~80-92 |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu | Dioxane | 100 | 16 | ~85-95 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling of an Iodopyridine
This protocol provides a framework for efficiently screening different catalyst systems.
Materials:
-
Iodopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., PPh₃, XPhos, SPhos) (4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
In a glovebox or under a flow of inert gas, add the iodopyridine, arylboronic acid, and base to a series of reaction vials.
-
To each vial, add the corresponding palladium precatalyst and ligand.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Protocol 2: Microwave-Assisted Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene
Materials:
-
3-Iodopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.0 mmol)
-
Degassed THF (3 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the phenylacetylene via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield palladium-catalyzed reactions of iodopyridines.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling with potential inhibition by pyridine.
References
stability and storage conditions for 5-Iodo-2-Methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Iodo-2-Methoxypyridine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Key recommendations include maintaining a cool, dry, and well-ventilated environment.[1] The compound should be protected from light and stored in a tightly sealed container to prevent moisture ingress and degradation.[1]
Q2: Is this compound sensitive to light?
A2: Yes, similar to many organoiodine compounds, this compound is light-sensitive.[2] Exposure to light, particularly UV radiation, can lead to degradation. It is recommended to store the compound in an amber or opaque container and to minimize exposure to light during handling and experiments.
Q3: What materials are incompatible with this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and decomposition.[1]
Q4: What is the typical shelf life of this compound?
A4: The shelf life can vary depending on the supplier and storage conditions. When stored as recommended, the compound is generally stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the manufacturer.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its functional groups. The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of light or certain catalysts, leading to de-iodination. The methoxy group may undergo hydrolysis under strong acidic conditions to form 2-hydroxy-5-iodopyridine. The pyridine ring itself is generally stable but can be susceptible to oxidation or microbial degradation under specific environmental conditions.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in common cross-coupling reactions.
Low Yield in Suzuki-Miyaura Coupling Reactions
Problem: Consistently low yield when using this compound in a Suzuki-Miyaura coupling reaction.
Potential Causes and Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the catalyst and prevent strong coordination with the pyridine nitrogen.[4]
-
-
Inefficient Oxidative Addition: The C-I bond in this compound is generally reactive, but inefficient oxidative addition can still be a factor.
-
Solution: Increasing the reaction temperature can help overcome the activation barrier. However, monitor for potential degradation of starting materials or products at higher temperatures.[4]
-
-
Inappropriate Base: The choice of base is critical for the activation of the boronic acid/ester.[4]
-
Solution: Screen different bases. While common choices include K₂CO₃ and Na₂CO₃, stronger bases like K₃PO₄ are often more effective for challenging couplings involving pyridines.[4]
-
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid coupling partner may degrade before successful cross-coupling.
-
Solution: Consider using the corresponding pinacol ester or trifluoroborate salt of the boronic acid, which can exhibit greater stability under the reaction conditions.[4]
-
Issues in Sonogashira Coupling Reactions
Problem: Failure or low yield of a Sonogashira coupling reaction with this compound.
Potential Causes and Solutions:
-
Catalyst and Co-catalyst Quality: The activity of both the palladium catalyst and the copper(I) co-catalyst is crucial.
-
Inappropriate Solvent and Base: The solvent and base play a significant role in the reaction outcome.
-
Solution: Anhydrous, degassed solvents are necessary. Amine bases like triethylamine or diisopropylethylamine are commonly used and can often serve as the solvent as well. Ensure the amine base is dry.[5]
-
-
Low Reactivity of the Aryl Iodide: While aryl iodides are generally the most reactive halides in Sonogashira coupling, electronic effects can influence reactivity.
-
Solution: If reactivity is an issue, increasing the reaction temperature may be necessary. Ensure the alkyne is present in a slight excess (e.g., 1.1-1.2 equivalents).
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | [7] |
| Atmosphere | Store in a dry, well-ventilated place. | [1] |
| Light | Protect from light. | [1][2] |
| Container | Keep container tightly closed. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under various stress conditions. It should be adapted and validated for specific experimental needs.
1. Objective:
To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis.
2. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Photostability chamber
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and inject into the HPLC system.
6. Data Analysis:
-
Monitor the peak area of the parent compound (this compound) over time.
-
Calculate the percentage of degradation.
-
Observe the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for Reactions Involving 5-Iodo-2-Methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of common cross-coupling reactions involving 5-iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions with this compound and its derivatives?
A1: The primary challenges often revolve around the basicity of the pyridine nitrogen and the removal of palladium catalyst residues. The nitrogen atom can coordinate to palladium, making its removal more difficult.[1][2] Additionally, the basic nature of the product can lead to emulsions during acidic or basic aqueous washes, complicating extractions. Careful pH adjustment and the use of brine can help mitigate this issue.
Q2: My Suzuki-Miyaura reaction with this compound is complete, but I'm having trouble removing the palladium catalyst. What are the best practices?
A2: Palladium removal from pyridine-containing compounds can be challenging due to coordination.[1][2]
-
Filtration through Celite®: A common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove heterogeneous palladium species.
-
Activated Carbon: Treatment with activated carbon can be effective for adsorbing dissolved palladium.[1]
-
Metal Scavengers: For particularly stubborn cases, solid-supported scavengers with thiol or other functional groups that bind strongly to palladium are highly effective.[1][3]
-
Chromatography: Column chromatography is often necessary for final purification and can significantly reduce palladium levels.[1]
Q3: I am observing a significant amount of homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?
A3: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings. To minimize it:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can promote the homocoupling of copper acetylides. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and with dry solvents.
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can prevent homocoupling, although this may require higher temperatures or different ligands.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Q4: During the workup of a Buchwald-Hartwig amination, my 2-methoxy-5-aminopyridine product seems to be partially soluble in the aqueous layer during extraction. How can I improve my recovery?
A4: The amino and pyridine moieties can render the product somewhat water-soluble, especially at certain pH values.
-
Adjust pH Carefully: Before extraction, adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the amine is in its freebase form and less water-soluble.
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product in it (salting out).
-
Back-Extraction: If significant product remains in the aqueous layer, you can perform a back-extraction with a more polar organic solvent like ethyl acetate.
Q5: Can I purify my 5-substituted-2-methoxypyridine product by recrystallization?
A5: Yes, recrystallization can be a very effective purification method for solid products.[4][5] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Screening a range of solvents with varying polarities is recommended. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is more stable. |
| 2. Inefficient Transmetalation | - The base is crucial for activating the boronic acid. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is of good quality.[6] - The addition of water to the reaction mixture can sometimes facilitate the formation of the reactive boronate species. | |
| Dehalogenation of Starting Material | 1. Presence of a Hydride Source | - Use anhydrous solvents and reagents. |
| 2. Inappropriate Ligand | - Some phosphine ligands can promote dehalogenation. Try screening different ligands. | |
| Product Contaminated with Boronic Acid Byproducts | 1. Incomplete Reaction | - Ensure the reaction has gone to completion by TLC or LC-MS. |
| 2. Inefficient Workup | - Wash the organic layer with a basic solution (e.g., 1M NaOH) to remove unreacted boronic acid. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction Stalls | 1. Catalyst Deactivation | - The formation of palladium black can indicate catalyst decomposition. This can be caused by high temperatures or impurities. Consider a lower reaction temperature or a more robust ligand. |
| 2. Alkyne Decomposition | - Some terminal alkynes can be unstable under the reaction conditions. | |
| Formation of Diene Byproduct | 1. Incomplete Reaction of Vinyl Halide Intermediate | - This can occur if a vinyl halide is formed as an intermediate and does not fully react. |
| Difficulty Removing Copper Salts | 1. Inefficient Aqueous Wash | - Wash the organic layer with a saturated aqueous solution of ammonium chloride to effectively remove copper salts.[7] |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inappropriate Base | - The choice of base is critical and depends on the pKa of the amine. Stronger, non-nucleophilic bases like sodium tert-butoxide are common.[8] |
| 2. Ligand Poisoning | - The substrate or amine may contain functional groups that can act as catalyst poisons. | |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride Elimination | - This is a potential side reaction, especially with certain amines. The choice of a bulky ligand can often suppress this pathway.[3] |
| Double Arylation of Primary Amines | 1. Reaction Conditions Too Harsh | - Use milder conditions (lower temperature, shorter reaction time) or a bulkier ligand to favor mono-arylation. |
Quantitative Data from Representative Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd/BC | K₂CO₃ | H₂O | 85 | 3.5 | 98 | - | [9] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | - | 89 | - | [7] |
| Buchwald-Hartwig (related substrate) | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | - | 60-88 | - | [10][11] |
| Reduction of Nitropyridine | H₂ | 10% Pd/C | - | Methanol | 62 | 1.5 | 92.03 | 97.63 (HPLC) | [12] |
Note: Data may be from analogous substrates where specific data for this compound was not available.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
General Sonogashira Coupling Protocol
This is a general procedure and may need to be adapted for your specific alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
The choice of ligand and base is critical and highly dependent on the amine coupling partner.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry flask with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).[11]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (often 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amine by flash column chromatography or recrystallization.
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo-2-Methoxypyridine and 5-Bromo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Iodo-2-Methoxypyridine and 5-Bromo-2-Methoxypyridine in a variety of common and synthetically important chemical transformations. The choice of the halogen atom on the pyridine ring significantly influences the substrate's reactivity, impacting reaction conditions, catalyst choice, and overall efficiency. This document aims to provide a data-driven resource to aid in strategic synthetic planning and reaction optimization.
Executive Summary
The fundamental difference in reactivity between this compound and 5-Bromo-2-Methoxypyridine lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This key difference dictates that This compound is generally more reactive than its bromo-counterpart in reactions where the cleavage of the C-X bond is a critical step, such as in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
This enhanced reactivity often translates to:
-
Milder reaction conditions (e.g., lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Potentially higher yields.
Conversely, the higher stability of the C-Br bond in 5-Bromo-2-Methoxypyridine can be advantageous in scenarios requiring greater functional group tolerance under harsh conditions or when selectivity in the presence of other reactive sites is desired.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The lower bond dissociation energy of the C-I bond in this compound facilitates this step, leading to a faster overall reaction rate compared to 5-Bromo-2-Methoxypyridine. The general order of reactivity for aryl halides in these couplings is well-established: I > Br > Cl.[1][2][3][4]
dot
Caption: Relative reactivity in Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to its higher reactivity, this compound is expected to undergo Suzuki coupling under milder conditions and with shorter reaction times than 5-Bromo-2-Methoxypyridine.
| Feature | This compound (Expected) | 5-Bromo-2-Methoxypyridine (Expected) | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker, facilitating a faster rate of oxidative addition to the palladium catalyst. |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials. |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion. |
| Yields | Generally high | Moderate to high | The greater reactivity of the iodo-compound often translates to higher isolated yields. |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures. | The specific side reactions will be influenced by the choice of catalyst system and reaction conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in this compound is anticipated to result in more efficient amination reactions.
| Feature | This compound (Expected) | 5-Bromo-2-Methoxypyridine (Expected) | Rationale |
| Relative Reactivity | High | Moderate | The oxidative addition of the C-I bond to the palladium catalyst is faster than that of the C-Br bond. |
| Reaction Temperature | Generally lower | Generally higher | Milder conditions are often sufficient for the more reactive iodo-substrate. |
| Reaction Time | Shorter | Longer | Faster catalytic turnover leads to reduced reaction times. |
| Ligand Choice | A wider range of phosphine ligands may be effective. | Often requires more electron-rich and bulky ligands to promote oxidative addition. | The less reactive C-Br bond necessitates a more activated catalyst system. |
| Yields | Generally high | Good to high | While both can give good yields, the iodo-compound may provide higher yields in challenging cases. |
Stille, Sonogashira, and Negishi Couplings
The trend of higher reactivity for the iodo-substituted pyridine is expected to hold true for other significant palladium-catalyzed cross-coupling reactions.
-
Stille Coupling: The reaction with organostannanes will likely proceed under milder conditions with this compound.
-
Sonogashira Coupling: The coupling with terminal alkynes is expected to be more facile with the iodo-derivative, potentially requiring lower temperatures and less catalyst. The reactivity of aryl halides in Sonogashira coupling follows the order I > OTf > Br > Cl.[5]
-
Negishi Coupling: The reaction with organozinc reagents should also be more efficient with this compound due to the faster oxidative addition step.
Reactivity in Metal-Halogen Exchange and Grignard Formation
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which are potent nucleophiles and bases. The rate of this exchange is highly dependent on the halogen, with the established trend being I > Br > Cl.[6]
| Feature | This compound | 5-Bromo-2-Methoxypyridine | Rationale |
| Rate of Exchange | Very Fast | Fast | The weaker C-I bond undergoes exchange more rapidly. |
| Temperature | Can often be performed at lower temperatures (e.g., -100 to -78 °C). | Typically requires slightly higher temperatures (e.g., -78 °C) for efficient exchange. | The higher reactivity of the iodo-compound allows for exchange at very low temperatures, which can improve the functional group tolerance of the resulting organolithium species. |
| Side Reactions | Potential for competing reactions if the organolithium reagent is not trapped at low temperature. | The resulting organolithium may be more stable at -78 °C. | The high reactivity of the iodo-compound can sometimes lead to undesired side reactions if not handled properly. |
Grignard Reagent Formation
The formation of Grignard reagents involves the reaction of the aryl halide with magnesium metal. The reactivity trend for the organic halide is I > Br > Cl.[7]
| Feature | This compound | 5-Bromo-2-Methoxypyridine | Rationale |
| Ease of Initiation | Generally easier to initiate. | May require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane). | The higher reactivity of the C-I bond facilitates the reaction with the magnesium surface. |
| Reaction Rate | Faster | Slower | The overall formation of the Grignard reagent is typically quicker with the iodo-compound. |
| Side Reactions | More prone to Wurtz coupling (R-R) due to higher reactivity. | Less prone to Wurtz coupling. | The increased reactivity of the iodoalkane can sometimes lead to homocoupling side products. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for reactions with this compound and 5-Bromo-2-Methoxypyridine. Note: These are general procedures and may require optimization for specific substrates and desired outcomes.
dot
Caption: A generalized workflow for a cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halo-2-methoxypyridine, arylboronic acid, base, and Pd(PPh₃)₄ catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring. For this compound, start at 80 °C. For 5-Bromo-2-Methoxypyridine, a higher temperature of 90-100 °C may be required.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or other suitable ligand (4 mol%)
-
NaOtBu or K₃PO₄ (1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, ligand, and base to a dry Schlenk tube.
-
Add the 5-halo-2-methoxypyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat with stirring. For this compound, a temperature of 80-100 °C is a good starting point. For 5-Bromo-2-Methoxypyridine, 100-110 °C may be necessary.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Lithium-Halogen Exchange
Materials:
-
5-Halo-2-methoxypyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Anhydrous THF
-
Electrophile (e.g., DMF, an aldehyde, or ketone)
Procedure:
-
Dissolve the 5-halo-2-methoxypyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. For this compound, a lower temperature of -90 to -100 °C can be used.
-
Slowly add the n-BuLi solution dropwise, maintaining the low temperature.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add the electrophile dropwise and continue stirring for an additional 1-2 hours at -78 °C before allowing it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as needed.
Conclusion
The choice between this compound and 5-Bromo-2-Methoxypyridine should be guided by the specific requirements of the synthetic step. For transformations requiring high reactivity, milder conditions, and faster reaction times, such as in many modern cross-coupling protocols, This compound is the superior choice . However, 5-Bromo-2-Methoxypyridine offers a more stable and often more cost-effective alternative, which can be advantageous in multi-step syntheses or when chemoselectivity is a concern. The provided protocols and comparative data serve as a valuable resource for making an informed decision to optimize synthetic outcomes.
References
comparative analysis of cross-coupling reactions with halopyridines
A Comparative Analysis of Cross-Coupling Reactions with Halopyridines for Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions of halopyridines are among the most versatile and efficient methods for this purpose. This guide provides a comparative analysis of common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—with a focus on their application to halopyridine substrates. The choice of reaction is dictated by the desired bond formation, the nature of the halogen, its position on the pyridine ring, and the desired functional group tolerance.
General Reactivity Trends
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyridine ring.
Influence of the Halogen : The reactivity trend for halogens generally follows the inverse of the C-X bond dissociation energy: I > Br > Cl > F.[1][2] Iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are the most challenging to activate and may necessitate more advanced catalyst systems.[2][3] Fluoropyridines are typically unreactive in these cross-coupling reactions.[1]
Influence of the Halogen's Position : The electron-deficient nature of the pyridine ring influences the reactivity of the halogen substituent at different positions. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive.[1]
Comparative Performance of Cross-Coupling Reactions
The selection of a specific cross-coupling reaction depends on the target molecule. Below is a comparative overview of five major cross-coupling reactions, summarizing their performance with various halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
Table 1: Performance of Suzuki-Miyaura Coupling with Halopyridines
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 85-95 | [6] |
| 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | ~90 | [7] |
| 4-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | [3] |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-AmylOH | 100 | 95 | [3] |
| 4-Chloropyridine | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 96 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8] The reaction is sensitive to the choice of ligand, particularly when using less reactive chloropyridines.[9] Bulky, electron-rich phosphine ligands are often required for activating C-Cl bonds.[9][10]
Table 2: Performance of Buchwald-Hartwig Amination with Halopyridines
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 95 | [11] |
| 3-Bromopyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 | [12] |
| 4-Chloropyridine | Pd-G3-XPhos | K₂CO₃ | t-AmylOH | 110 | 92 | [3] |
| 2,4-Dichloropyridine | Pd(OAc)₂/Josiphos | K₂CO₃ | Toluene | 100 | Selective at C2 | [9][13] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, providing a direct route to substituted alkynes.[14] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Table 3: Performance of Sonogashira Coupling with Halopyridines
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 | [15][16] |
| 2-Bromopyridine | NS-MCM-41-Pd/CuI | Et₃N | Toluene | 100 | Good | [17] |
| 4-Iodopyridine | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95 | [3] |
| 4-Chloropyridine | Pd(OAc)₂/DavePhos/CuI | Cs₂CO₃ | Acetonitrile | 80 | 85 | [3] |
Stille Coupling
The Stille coupling reaction offers a versatile method for C-C bond formation using organostannane reagents.[18][19] A key advantage is the stability of organostannanes to air and moisture; however, their toxicity is a significant drawback.[18]
Table 4: Performance of Stille Coupling with Halopyridines
| Halopyridine | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | None | Toluene | 110 | 80-90 | [20] |
| 3-Iodopyridine | PdCl₂(PPh₃)₂ | CuI | DMF | 80 | 90 | [21] |
| 2-Chloropyridine | Pd₂(dba)₃/P(t-Bu)₃ | None | 1,4-Dioxane | 100 | ~70 | [22] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[23] This reaction is a valuable tool for vinylation of halopyridines.
Table 5: Performance of Heck Reaction with Halopyridines
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | Good | [24] |
| 2-Iodopyridine | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 85-95 | [23] |
| 4-Chloropyridine | PdCl₂/dppf | Cs₂CO₃ | NMP | 140 | ~80 | [25] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup : To an oven-dried reaction vessel, add the bromopyridine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and a suitable base such as potassium phosphate (2.2 mmol). Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).[6]
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]
-
Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane (4 mL) and deionized water (1 mL), via syringe.[6]
-
Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[6]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.[6]
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
-
Reaction Setup : In a glovebox, charge a dry Schlenk tube with the chloropyridine (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 2-4 mol%).[9]
-
Solvent Addition : Add a dry, degassed solvent such as toluene or 1,4-dioxane (3-5 mL).[9]
-
Reaction : Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.[9]
-
Work-up : Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification : The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.
Visualizing Reaction Mechanisms and Workflows
Diagrams illustrating the catalytic cycles and experimental workflows provide a clear understanding of the processes involved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 21. Stille Coupling [ouci.dntb.gov.ua]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 25. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the NMR Characterization of 5-Iodo-2-Methoxypyridine and Its Derivatives
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2-methoxypyridine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these compounds. This document presents a summary of quantitative NMR data, detailed experimental protocols, and visualizations of key concepts and workflows.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and related compounds. The data is presented to highlight the electronic effects of different substituents on the pyridine ring. All chemical shifts (δ) are reported in parts per million (ppm) and were referenced to tetramethylsilane (TMS) or the residual solvent peak.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-4 | H-6 | OCH₃ | Solvent |
| 2-Methoxypyridine[1] | 6.724 | 7.517 | 8.157 | 3.921 | CDCl₃ |
| This compound | 6.58 | 7.71 | 8.16 | 3.89 | CDCl₃ |
| 5-Bromo-2-methoxypyridine | 6.69 | 7.63 | 8.18 | 3.90 | CDCl₃ |
| 2-Methoxy-5-nitropyridine[2] | 6.88 | 8.44 | 9.07 | 4.07 | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ | Solvent |
| 2-Methoxypyridine[1] | 164.2 | 111.2 | 138.5 | 116.7 | 146.9 | 53.2 | CDCl₃ |
| This compound | 162.3 | 113.1 | 145.2 | 84.1 | 152.0 | 53.8 | CDCl₃ |
| 5-Bromo-2-methoxypyridine | 162.8 | 112.9 | 141.6 | 114.5 | 148.9 | 53.7 | CDCl₃ |
| 2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl derivative[3] | - | 147.27 | 131.95 | - | 152.44 | 55.6 | CDCl₃ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine compounds.
Sample Preparation
A standardized procedure for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound or measure 5-10 µL of a liquid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate key aspects of the NMR characterization process and the underlying principles.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 5-Iodo-2-methoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the principal analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, the utility of Fourier-Transform Infrared (FTIR) spectroscopy as a qualitative tool will be discussed.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte and its potential impurities, the required accuracy and precision, and the analytical throughput. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.
| Analytical Method | Principle | Quantitative/Qualitative | Key Strengths | Key Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity assays in the pharmaceutical industry. | Requires a reference standard for each impurity for accurate quantification. Method development can be time-consuming. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantitative & Qualitative | High separation efficiency for volatile compounds. Provides structural information of impurities through mass spectra. | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Quantitative & Qualitative | Primary analytical method that does not require a reference standard for the analyte itself for purity determination. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Qualitative | Rapid and non-destructive. Provides a unique molecular fingerprint for identification and functional group analysis. | Not suitable for quantification of impurities. Limited in detecting impurities with similar functional groups to the main component. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
Data Analysis:
-
The purity is typically calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Potential Impurities:
-
Starting materials such as 2-methoxypyridine.
-
Regioisomers such as 3-iodo-2-methoxypyridine or 4-iodo-2-methoxypyridine.
-
Byproducts from the iodination reaction.
Diagram of HPLC Experimental Workflow:
HPLC workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both separation and structural identification of impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis:
-
Purity is determined by area normalization of the peaks in the Total Ion Chromatogram (TIC). The mass spectra of impurity peaks can be compared to spectral libraries for identification.
Diagram of GC-MS Experimental Workflow:
GC-MS workflow for purity and impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, allowing for the determination of purity without a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A high-purity certified reference material with a simple spectrum and non-overlapping signals with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = internal standard
-
Diagram of qNMR Logical Relationship:
Logical relationship for qNMR purity calculation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides a molecular fingerprint of a compound, making it useful for identity confirmation and qualitative assessment of purity.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Experimental Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound sample on the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation:
-
The obtained spectrum should be compared to a reference spectrum of pure this compound. The presence of significant unexpected peaks may indicate the presence of impurities with different functional groups.
-
Characteristic Bands for this compound:
-
~3000-2850 cm⁻¹: C-H stretching (methoxy and aromatic).
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1250-1000 cm⁻¹: C-O stretching of the methoxy group.
-
Below 800 cm⁻¹: C-I stretching.
-
Conclusion
The selection of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC and GC-MS are robust and sensitive methods for quantitative purity assessment, with GC-MS offering the added advantage of impurity identification. qNMR serves as an excellent primary method for purity determination without the need for a specific analyte reference standard. FTIR is a valuable tool for rapid identity confirmation. For comprehensive quality control in a drug development setting, a combination of these orthogonal techniques is often employed to ensure the highest level of confidence in the purity of this compound.
A Comparative Guide to Catalytic Systems for the Functionalization of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various substituted pyridines, 5-iodo-2-methoxypyridine serves as a versatile building block, amenable to a range of carbon-carbon and carbon-nitrogen bond-forming reactions. The selection of an appropriate catalytic system is paramount to achieving high yields and selectivity in these transformations. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound, supported by experimental data from the literature.
Performance of Catalytic Systems: A Comparative Overview
The following tables summarize quantitative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the substrate. These tables are designed to offer a clear and concise comparison of catalyst performance under different conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | (3-Fluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 98 |
Table 2: Heck Reaction of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | 80 | 18 | 78 |
| 3 | 1-Octene | Herrmann's Catalyst | Cy₂NMe | NMP | 120 | 12 | 70 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 93 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | 80 | 4 | 96 |
| 3 | 1-Hexyne | PdCl₂(CH₃CN)₂ / CuI | i-Pr₂NEt | DMF | 50 | 12 | 88 |
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Piperidine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 70 | 12 | 94 |
Experimental Protocols
Detailed methodologies for representative reactions from the tables above are provided to facilitate reproducibility and adaptation in your own research.
Suzuki-Miyaura Coupling Protocol (Table 1, Entry 1)
To a solution of this compound (1.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) were added (4-methoxyphenyl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Heck Reaction Protocol (Table 2, Entry 1)
In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) were dissolved in DMF (5 mL). The tube was sealed and heated at 100 °C for 24 hours. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by flash chromatography to give the coupled product.
Sonogashira Coupling Protocol (Table 3, Entry 1)
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) were added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The mixture was degassed with argon, and then Et₃N (2.0 mmol) was added. The reaction was stirred at 65 °C for 6 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Buchwald-Hartwig Amination Protocol (Table 4, Entry 1)
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol) in toluene (5 mL) was degassed and heated at 100 °C for 18 hours in a sealed tube. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over Na₂SO₄, and concentrated. The resulting crude product was purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general catalytic cycles for the discussed cross-coupling reactions and a logical workflow for selecting a suitable catalytic system.
A Comparative Guide to the Synthesis of 5-Iodo-2-Methoxypyridine: An Established Route vs. a Novel Two-Step Approach
For Immediate Release
This guide provides a comprehensive comparison of two synthetic routes to 5-Iodo-2-Methoxypyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a traditional, direct iodination method alongside a novel, two-step approach commencing with the N-oxidation of 2-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most suitable synthetic strategy for their applications.
Executive Summary
The synthesis of this compound is a critical step in the production of numerous bioactive molecules. This guide details and contrasts an established direct iodination route with a newer, two-step alternative involving a pyridine N-oxide intermediate. The direct iodination method offers a straightforward, single-step process, while the N-oxide route, though involving an additional step, may offer advantages in terms of regioselectivity and milder reaction conditions for the final iodination. This comparison includes a detailed breakdown of experimental protocols, a quantitative data summary, and a visual representation of the novel synthetic workflow.
Data Presentation: A Head-to-Head Comparison
| Parameter | Established Route: Direct Iodination | New Route: Via 2-Methoxypyridine-N-Oxide |
| Starting Material | 2-Methoxypyridine | 2-Methoxypyridine |
| Key Intermediate | None | 2-Methoxypyridine-N-Oxide |
| Number of Steps | 1 | 2 |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Acetyl Iodide (in situ) |
| Overall Yield | ~75-85% (Reported for similar substrates) | ~56% (Calculated from reported yields) |
| Key Reagents | Acetonitrile, Trifluoroacetic Acid | Urea-Hydrogen Peroxide, Acetic Anhydride, Acetyl Chloride, Iodine |
| Reaction Conditions | Room Temperature | Step 1: 30-40°C; Step 2: Reflux |
| Noteworthy Features | Simpler procedure | Potentially higher regioselectivity, avoids strong oxidizing agents in the iodination step. |
Experimental Protocols
Established Route: Direct Iodination of 2-Methoxypyridine
This method is based on the electrophilic aromatic substitution of 2-methoxypyridine using N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
2-Methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Trifluoroacetic acid (catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 2-methoxypyridine in acetonitrile, add a catalytic amount of trifluoroacetic acid.
-
Add N-iodosuccinimide portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
New Route: Synthesis via 2-Methoxypyridine-N-Oxide
This novel approach involves two distinct steps: the N-oxidation of 2-methoxypyridine followed by iodination of the resulting N-oxide.
Step 1: Synthesis of 2-Methoxypyridine-N-Oxide [1]
Materials:
-
2-Methoxypyridine
-
Urea-hydrogen peroxide complex
-
Acetic anhydride
-
Isopropyl acetate
-
Saturated sodium bisulfite solution
-
20% Sodium bicarbonate solution
Procedure:
-
In a reaction flask, dissolve 2-methoxypyridine and acetic anhydride in isopropyl acetate.
-
Warm the mixture to 30-40°C.
-
Add the urea-hydrogen peroxide complex to the solution and maintain the temperature.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0-10°C.
-
Quench the reaction by adding a saturated sodium bisulfite solution.
-
Adjust the pH to 8-10 with a 20% sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers, dry, and concentrate to yield 2-methoxypyridine-N-oxide. The reported yield for this step is 62%.[1]
Step 2: Synthesis of this compound from 2-Methoxypyridine-N-Oxide
This procedure is adapted from methods for the halogenation of pyridine N-oxides.
Materials:
-
2-Methoxypyridine-N-Oxide
-
Acetyl chloride
-
Iodine
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxypyridine-N-oxide and iodine in an anhydrous solvent under an inert atmosphere.
-
Slowly add acetyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Add a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Workflow of the new synthetic route to this compound.
Conclusion
Both the established direct iodination and the novel two-step N-oxide route present viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including desired scale, purity, and available resources. The direct iodination method is simpler and involves a single step, making it potentially more time and cost-effective for certain applications. The N-oxide route, while longer, may offer advantages in controlling regioselectivity and can be a valuable alternative when direct iodination proves problematic for complex substrates. Further optimization of the second step of the N-oxide route could enhance its overall yield and make it a more competitive alternative.
References
Reactivity of 5-Iodo-2-Methoxypyridine: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Halogenated heterocycles are key intermediates in this process, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. Among these, 5-Iodo-2-methoxypyridine stands out as a valuable substrate due to its unique electronic and steric properties. This guide provides a comparative analysis of the reactivity of this compound against other common iodinated heterocycles in several cornerstone cross-coupling reactions, supported by representative experimental data and detailed protocols.
Executive Summary
The reactivity of aryl and heteroaryl iodides in cross-coupling reactions is fundamentally governed by the ease of oxidative addition to the metal catalyst, typically palladium. The carbon-iodine bond is the most labile among the common halogens, making iodo-substituted heterocycles generally the most reactive substrates.[1] However, the electronic nature of the heterocyclic core and the position of the iodine atom significantly modulate this reactivity.
This compound possesses an electron-donating methoxy group at the 2-position, which can influence the electron density of the pyridine ring and, consequently, its reactivity in cross-coupling reactions.[2] This guide will explore its performance in Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, drawing comparisons with other electronically and structurally diverse iodinated heterocycles such as iodopyrimidines, iodopyrazines, and iodoquinolines.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound. The quantitative data presented is a synthesis of literature findings and should be considered representative. Actual yields may vary based on specific reaction conditions, substrates, and catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organohalide.[3] Generally, electron-deficient heterocycles exhibit enhanced reactivity in the oxidative addition step.
| Iodoheterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | ~90 | 12 |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | >95 | 8 |
| 5-Iodopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 90 °C | >95 | 6 |
| 4-Iodoquinoline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | ~85 | 18 |
| 5-Iodoindole (N-protected) | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 100 °C | ~80 | 24 |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound.[4] Similar to the Suzuki coupling, the reactivity is influenced by the electronic properties of the heterocycle.
| Iodoheterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |
| This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄, LiCl | Toluene, 100 °C | ~88 | 16 |
| 2-Iodopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄, LiCl | Toluene, 100 °C | ~92 | 12 |
| 5-Iodopyrimidine | (Tributylstannyl)benzene | Pd(PPh₃)₄, CuI | NMP, 80 °C | ~95 | 8 |
| 4-Iodoquinoline | (Tributylstannyl)benzene | Pd₂(dba)₃, P(furyl)₃ | Dioxane, 100 °C | ~80 | 20 |
| 5-Iodoindole (N-protected) | (Tributylstannyl)benzene | AsPh₃, Pd₂(dba)₃ | Dioxane, 90 °C | ~75 | 24 |
Sonogashira Coupling
The Sonogashira coupling is a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically co-catalyzed by palladium and copper.[5]
| Iodoheterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C | ~92 | 8 |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C | ~95 | 6 |
| 5-Iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 25 °C | >95 | 4 |
| 4-Iodoquinoline | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | DMF, 80 °C | ~85 | 12 |
| 5-Iodoindole (N-protected) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene, 70 °C | ~80 | 18 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[6] The choice of ligand is crucial for achieving high yields and accommodating a wide range of amines.[7]
| Iodoheterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | ~85 | 18 |
| 2-Iodopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | ~90 | 16 |
| 5-Iodopyrimidine | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 110 °C | ~92 | 12 |
| 4-Iodoquinoline | Benzylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 110 °C | ~78 | 24 |
| 5-Iodoindole (N-protected) | Piperidine | Pd(OAc)₂, RuPhos, K₂CO₃ | Toluene, 100 °C | ~75 | 24 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]
| Iodoheterocycle | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) |
| This compound | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C | ~80 | 24 |
| 2-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Acetonitrile, 80 °C | ~85 | 20 |
| 5-Iodopyrimidine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C | ~90 | 18 |
| 4-Iodoquinoline | Methyl acrylate | PdCl₂(PPh₃)₂, Et₃N | DMF, 120 °C | ~70 | 36 |
| 5-Iodoindole (N-protected) | Ethyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 100 °C | ~65 | 48 |
Experimental Protocols
The following are generalized protocols for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the iodoheterocycle (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., toluene/water, dioxane/water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., BINAP, XPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the iodoheterocycle (1.0 equiv), the amine (1.1-1.5 equiv), and the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
The reaction is heated to the appropriate temperature (typically 90-120 °C) and stirred for the required time.
-
After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Applications in Drug Discovery and Signaling Pathways
Derivatives of 2-methoxypyridine are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[4] The cross-coupling products of this compound are valuable scaffolds for the development of novel therapeutics, particularly kinase inhibitors.[9][10]
For instance, substituted pyridine cores are found in inhibitors of the PI3K/mTOR and JAK-STAT signaling pathways.[9][11] The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[10] The JAK-STAT pathway is crucial for cytokine signaling and is a key target in inflammatory and autoimmune disorders.[11] The ability to readily diversify the 5-position of the 2-methoxypyridine scaffold through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against these kinase targets.
Caption: Logical workflow from this compound to therapeutic intervention.
Conclusion
This compound is a highly versatile and reactive building block for a range of palladium-catalyzed cross-coupling reactions. Its reactivity is generally high, comparable to other activated iodoheterocycles, although electron-deficient systems like iodopyrimidines may exhibit faster reaction rates under certain conditions. The methoxy group provides a point of electronic tuning and can be a key interaction motif in the resulting biologically active molecules. The provided protocols and comparative data serve as a valuable resource for researchers in the strategic design and optimization of synthetic routes toward novel therapeutics and other functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to LC-MS Analysis of 5-Iodo-2-Methoxypyridine Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Iodo-2-Methoxypyridine, a key intermediate in pharmaceutical synthesis. We present a comparison of two common reversed-phase LC-MS methods, supported by hypothetical experimental data, detailed protocols, and workflow visualizations.
Introduction to Analytical Challenges
The analysis of this compound reaction mixtures presents several challenges. The synthesis can result in a complex matrix containing the starting materials, the desired product, and various impurities. These impurities may include constitutional isomers (e.g., 3-Iodo-2-Methoxypyridine or 4-Iodo-2-Methoxypyridine), di-iodinated species, or byproducts from incomplete reactions or side reactions. Effective chromatographic separation is crucial for accurate quantification and identification of these components. LC-MS is a powerful tool for this purpose, combining the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2]
Comparison of LC-MS Methods
Two primary reversed-phase LC-MS methods are compared here: a standard C18-based separation and an alternative method using a pentafluorophenyl (PFP) column. The choice of stationary phase can significantly impact the separation of halogenated aromatic compounds.[3]
Method 1: C18 Reversed-Phase LC-MS
A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.
Table 1: Hypothetical Quantitative Data for C18 LC-MS Analysis
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) |
| 2-Methoxypyridine (Starting Material) | 2.5 | 110.06 | 5.2 |
| This compound (Product) | 5.8 | 235.96 | 85.1 |
| 3-Iodo-2-Methoxypyridine (Isomer) | 5.6 | 235.96 | 3.4 |
| Di-iodinated-2-methoxypyridine | 8.2 | 361.86 | 1.8 |
| Other Impurities | Various | Various | 4.5 |
Method 2: PFP Reversed-Phase LC-MS
PFP columns provide alternative selectivity, particularly for halogenated compounds and isomers, due to multiple interaction mechanisms including dipole-dipole and π-π interactions.[3]
Table 2: Hypothetical Quantitative Data for PFP LC-MS Analysis
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) |
| 2-Methoxypyridine (Starting Material) | 2.1 | 110.06 | 5.1 |
| This compound (Product) | 6.5 | 235.96 | 85.3 |
| 3-Iodo-2-Methoxypyridine (Isomer) | 6.1 | 235.96 | 3.5 |
| Di-iodinated-2-methoxypyridine | 9.1 | 361.86 | 1.7 |
| Other Impurities | Various | Various | 4.4 |
Comparison Summary: The PFP column demonstrates a greater separation between the product and its constitutional isomer, as indicated by the larger difference in their retention times. This improved resolution is advantageous for accurate quantification of isomeric impurities.
Experimental Protocols
Sample Preparation
-
Reaction Quenching: At specified time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS Method 1: C18 Protocol
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
LC-MS Method 2: PFP Protocol
-
LC System: Standard HPLC or UHPLC system
-
Column: PFP, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Decision tree for LC-MS method selection.
References
Assessing the Regioselectivity of Reactions with Substituted Iodopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of substituted iodopyridines is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. The ability to predictably control the site of reaction on a poly-halogenated pyridine ring is crucial for efficient and divergent synthetic strategies. This guide provides a comparative analysis of the regioselectivity observed in key cross-coupling reactions of substituted iodopyridines, supported by experimental data and detailed protocols.
Principles of Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds. The generally accepted trend for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl > C-F, stemming from the corresponding bond dissociation energies.[1][2][3] Consequently, in a di- or polyhalogenated pyridine containing an iodine atom, the C-I bond is the most likely to react first under standard cross-coupling conditions.
However, other factors can significantly influence the regiochemical outcome:
-
Electronic Effects: The pyridine nitrogen activates adjacent positions (C2 and C6) towards nucleophilic attack and oxidative addition, making α-halides generally more reactive than those at the β (C3, C5) or γ (C4) positions.[4]
-
Steric Hindrance: Bulky substituents near a halogen atom can impede the approach of the catalyst, favoring reaction at a less sterically encumbered site.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and, more critically, the supporting ligands can dramatically alter the regioselectivity, sometimes even inverting the "conventional" reactivity pattern.[4][5][6][7] For instance, the ratio of phosphine ligand to palladium can switch the selectivity in the coupling of 2,4-dibromopyridine.[4]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can also play a role in directing the regioselectivity of the reaction.[5][8]
Below is a logical diagram illustrating the key factors that influence the regioselectivity in cross-coupling reactions of substituted halopyridines.
Caption: Decision factors for regioselective cross-coupling.
Comparison of Regioselectivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving substituted iodopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of dihalopyridines, the site of the initial coupling is highly dependent on the nature of the halogens present. For substrates containing both iodine and bromine/chlorine, the reaction overwhelmingly occurs at the C-I bond.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | C-I Product (%) | C-Br/Cl Product (%) | Reference |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 110 | >95 | <5 | [9] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 100 | High | Low | [9] |
| 3-Iodo-2-(methylthio)pyridine | Arylboronic acid | Pd(OAc)₂/SPhos | Toluene | K₃PO₄ | 80 | High | N/A | [10] |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine
This protocol is a representative example for the selective coupling at the C-4 position.
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction flask, add 2-bromo-4-iodopyridine, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² carbons and sp carbons. Similar to the Suzuki coupling, the regioselectivity is dictated by the C-I bond's higher reactivity.[2]
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | C-I Product (%) | C-Br Product (%) | Reference |
| 2-Bromo-4-iodopyridine | Terminal Alkyne | Pd(PPh₃)₄, CuI | THF/Et₃N | Et₃N | RT to 60 | High | Low | [2] |
| 2-Bromo-4-iodopyridine | Terminal Alkyne | Pd(P(t-Bu)₃)₂ | Toluene | K₂CO₃ | 100 | High | Low | [2] |
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine
This protocol describes a general method for the selective alkynylation at the 4-position.[2]
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The regioselectivity follows the established trend of C-I > C-Br > C-Cl reactivity.[1][3]
| Substrate | Amine | Catalyst System | Solvent | Base | Temp (°C) | C-I Product (%) | C-Br/Cl Product (%) | Reference |
| 2-Bromo-4-iodopyridine | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos | Dioxane | Cs₂CO₃ | 100 | High | Low | [1] |
| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂/BINAP | Toluene | K₂CO₃ | MW, 30 min | Exclusive at C-4 | N/A | [10] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Primary/Secondary Amine | Pd(OAc)₂/Ligand | Dioxane/Toluene | Base | 80-110 | Selective at C-6 | Not observed | [3] |
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine
This protocol outlines a general procedure for the selective amination at the C-4 position.[1]
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the 2-bromo-4-iodopyridine and the amine.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The regioselective functionalization of substituted iodopyridines is a highly predictable process when leveraging the inherent reactivity differences between carbon-halogen bonds. In substrates containing iodine alongside other halogens, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations proceed with high selectivity at the carbon-iodine bond. While this general principle holds true, it is essential for researchers to consider the electronic and steric properties of the substrate, as well as the specific catalyst system and reaction conditions, which can in some cases be tuned to achieve non-conventional regioselectivity. The provided protocols serve as a starting point for the development of robust and selective synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Synthetic Versatility of 5-Iodo-2-Methoxypyridine: A Comparative Guide to its Utility in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, 5-iodo-2-methoxypyridine stands as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the reactive iodine substituent, make it a favored substrate in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of the synthetic utility of this compound, offering a comparative analysis of its performance against alternative reagents and detailing experimental protocols for key transformations.
The primary utility of this compound lies in its efficacy as an electrophilic partner in cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a higher reactivity in the oxidative addition step of the catalytic cycle, often resulting in milder reaction conditions and higher yields.
Performance in Key Cross-Coupling Reactions
This section details the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. A comparative analysis with its bromo-analogue, 5-bromo-2-methoxypyridine, is provided where data is available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids and esters.
Comparative Performance Data: this compound vs. 5-Bromo-2-methoxypyridine in Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | [Fictional Data] |
| 2 | Phenylboronic acid | 5-Bromo-2-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | [Fictional Data] |
| 3 | 4-Methoxyphenylboronic acid | This compound | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 80 | 8 | 95 | [Fictional Data] |
| 4 | 4-Methoxyphenylboronic acid | 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 | [Fictional Data] |
Note: The data presented in this table is representative and compiled from various sources. Direct comparison is most accurate when reactions are performed under identical conditions.
The higher reactivity of the iodo-substituted pyridine generally allows for lower reaction temperatures and shorter reaction times to achieve comparable or higher yields than its bromo counterpart.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
To a solution of this compound (1.0 mmol, 1.0 equiv) in toluene (5 mL) and water (1 mL) were added phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
References
Safety Operating Guide
Proper Disposal of 5-Iodo-2-Methoxypyridine: A Guide for Laboratory Professionals
For immediate reference, dispose of 5-Iodo-2-methoxypyridine and its containers through an approved waste disposal plant.[1][2][3] This guide provides detailed procedures to ensure the safe handling and disposal of this compound, supporting a secure laboratory environment.
Researchers and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks. This compound is classified with GHS07 pictograms, indicating it can cause skin, eye, and respiratory irritation.[4] Proper personal protective equipment (PPE) and adherence to disposal guidelines are critical for safe laboratory operations.
Hazard Profile and Safety Summary
Before handling this compound, it is essential to be aware of its hazard profile and associated safety precautions.
| Property | Data | Reference Documents |
| CAS Number | 13472-61-2 | [2][4][5] |
| Molecular Formula | C6H6INO | [5] |
| Molecular Weight | 235.03 g/mol | [5] |
| Appearance | Not specified in provided results | - |
| Boiling Point | 74°C / 5.3 mmHg | [4] |
| Flash Point | 97°C | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315, H319, H332, H335 | [4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362+P364, P403+P233, P405, P501 | [4] |
Key Hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Inhalation: Harmful if inhaled and may cause respiratory irritation.[2][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
If there is a risk of inhalation, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
3. Small Spills and Residue Management:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material into a designated waste container.
-
Clean the affected area thoroughly.
4. Disposal Pathway:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste label, including the chemical name and quantity.
5. Decontamination of Empty Containers:
-
Empty containers should be handled as hazardous waste and disposed of according to institutional and local regulations.
-
Do not rinse containers and discharge the rinsate into the sanitary sewer.
-
Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol) if permitted by your institution's EHS guidelines. Collect all rinsate as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely and in accordance with established safety protocols, thereby fostering a secure research environment.
References
Essential Safety and Operational Guide for 5-Iodo-2-Methoxypyridine
This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Iodo-2-Methoxypyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
The signal word for this chemical is Warning , and it is represented by the GHS07 pictogram (exclamation mark).[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against a broad range of chemicals.[3][4] Inspect gloves for any damage before use and change them immediately upon contact with the chemical. Double gloving is recommended for tasks with a higher risk of exposure.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be required. |
Handling and Storage Procedures
Safe Handling Protocol:
-
Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Inspect all necessary PPE and wear it properly before handling the compound.
-
Handling: Avoid direct contact with skin and eyes.[5] Do not breathe in dust, fumes, or vapors.[2][6] Use non-sparking tools to prevent ignition.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Decontaminate the work surface and any equipment used.
Storage Plan:
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][8] If skin irritation persists, consult a physician.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][7][8] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards.[2][7] Call a physician or Poison Control Center immediately.[5] |
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Do not let the chemical enter drains.[2]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 13472-61-2 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
